TJ-M2010-5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c28-22(25-23-24-21(18-29-23)20-9-5-2-6-10-20)11-12-26-13-15-27(16-14-26)17-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIQJBUDKQVBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TJ-M2010-5: A Deep Dive into its Mechanism of Action in TLR Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of TJ-M2010-5, a novel small molecule inhibitor targeting the Toll-like receptor (TLR) signaling pathway. This document synthesizes publicly available data to elucidate its molecular interactions, downstream effects, and the experimental basis for these findings.
Core Mechanism: Inhibition of MyD88 Homodimerization
This compound is a potent inhibitor of Myeloid differentiation primary response 88 (MyD88), a critical adaptor protein in the signaling cascade of most TLRs.[1][2][3][4] Its primary mechanism of action is to bind to the Toll/interleukin-1 receptor (TIR) domain of MyD88.[1] This binding sterically hinders the homodimerization of MyD88, a crucial step for the recruitment and activation of downstream signaling molecules.[1] Computational modeling suggests that this compound interacts with key amino acid residues within the MyD88 TIR domain, with a predicted docking score of -883.298 kJ/mol.[2]
Impact on TLR Signaling Pathways
By preventing MyD88 homodimerization, this compound effectively blocks the canonical TLR signaling pathway. This has been demonstrated to impact several downstream cascades, most notably the NF-κB and MAPK pathways.[4][5] More recent studies have also implicated its role in modulating the PI3K/AKT3 pathway.[6]
Inhibition of the TLR/MyD88/NF-κB Axis
The most well-documented effect of this compound is the downregulation of the TLR4/MyD88/NF-κB signaling pathway.[5] Inhibition of MyD88 dimerization prevents the recruitment and phosphorylation of IRAK4 (IL-1 receptor-associated kinase 4), leading to a failure in the activation of the IKK complex. Consequently, the phosphorylation and degradation of IκBα are inhibited, which prevents the nuclear translocation of the transcription factor NF-κB.[2][5] This blockade of NF-κB activation is a cornerstone of the anti-inflammatory effects of this compound.
Modulation of MAPK and PI3K/AKT3 Signaling
This compound has also been shown to suppress the phosphorylation of key mitogen-activated protein kinases (MAPKs), including Erk1/2 and p38.[1] Furthermore, in the context of Trichinella spiralis infection, this compound has been observed to inhibit the PI3K/AKT3 signaling pathway.[6]
The following diagram illustrates the primary point of intervention of this compound in the TLR signaling cascade.
Quantitative Data
This compound has demonstrated potent anti-inflammatory activity in cellular assays. The following table summarizes the available quantitative data on its inhibitory effects.
| Assay Description | Cell Type | Parameter | Value | Reference |
| Inhibition of LPS-induced IL-6 production | Mouse Primary Peritoneal Macrophages | IC50 | 10.25 µM | [1] |
| Inhibition of LPS-induced TNF-α production | Mouse Primary Peritoneal Macrophages | IC50 | 11.88 µM | [1] |
| Inhibition of MyD88 homodimerization in transfected cells | HEK293 | Effective Concentration | 40 µM | [1] |
| Inhibition of B cell proliferation (R848-stimulated) | B cells | Effective Concentration | 5-30 µM | [1] |
| No significant cytotoxicity in macrophage cell line | RAW264.7 | Concentration | up to 20 µM | [6] |
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key experiments. The general methodologies for these assays are outlined below.
MyD88 Homodimerization Assay (Co-Immunoprecipitation)
This assay is crucial for demonstrating the direct inhibitory effect of this compound on its primary target.
-
Objective: To determine if this compound can inhibit the interaction between two MyD88 molecules.
-
Cell Line: HEK293 cells are commonly used due to their high transfection efficiency and low endogenous TLR signaling.
-
Methodology:
-
HEK293 cells are co-transfected with plasmids encoding MyD88 tagged with two different epitopes (e.g., HA-MyD88 and Flag-MyD88).
-
Transfected cells are treated with varying concentrations of this compound or a vehicle control.
-
Cells are lysed, and the protein concentration is determined.
-
The cell lysate is incubated with an antibody against one of the tags (e.g., anti-HA antibody) to immunoprecipitate the tagged MyD88 and any interacting proteins.
-
The immunoprecipitated complex is captured using protein A/G beads.
-
After washing, the bound proteins are eluted and analyzed by Western blotting using an antibody against the second tag (e.g., anti-Flag antibody).
-
-
Expected Outcome: In the presence of this compound, the amount of co-immunoprecipitated Flag-MyD88 will be reduced in a dose-dependent manner, indicating inhibition of MyD88 homodimerization.[1]
Western Blot Analysis of Downstream Signaling
This technique is used to assess the phosphorylation status and expression levels of key proteins in the TLR signaling pathway.
-
Objective: To measure the effect of this compound on the activation of downstream signaling molecules like IRAK4, MAPKs, and the nuclear translocation of NF-κB.
-
Cell Lines: LPS-responsive cell lines such as RAW264.7 macrophages or primary bone marrow-derived macrophages (BMDMs) are typically used.[5][6]
-
Methodology:
-
Cells are pre-treated with this compound at various concentrations, followed by stimulation with a TLR ligand (e.g., LPS for TLR4).
-
For total protein analysis, whole-cell lysates are prepared. For analysis of NF-κB translocation, nuclear and cytoplasmic fractions are separated.
-
Protein concentrations are quantified to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated or total forms of the proteins of interest (e.g., p-IRAK4, p-Erk1/2, p-p38, NF-κB p65, IκBα, and loading controls like GAPDH or β-actin).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Expected Outcome: Treatment with this compound is expected to decrease the levels of phosphorylated IRAK4, Erk1/2, and p38, and reduce the amount of NF-κB p65 in the nuclear fraction.[1][2]
Cytokine Production Assays (ELISA/Bio-Plex)
These assays quantify the production of pro-inflammatory cytokines, a key functional outcome of TLR signaling.
-
Objective: To measure the inhibitory effect of this compound on the secretion of cytokines such as TNF-α and IL-6.
-
Cell Lines/Primary Cells: RAW264.7 cells or primary macrophages are stimulated with a TLR ligand.[1]
-
Methodology:
-
Cells are plated and pre-incubated with different concentrations of this compound.
-
A TLR ligand (e.g., LPS) is added to stimulate the cells.
-
After an appropriate incubation period, the cell culture supernatant is collected.
-
The concentration of specific cytokines in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based assay (e.g., Bio-Plex).
-
-
Expected Outcome: this compound will cause a dose-dependent reduction in the levels of secreted pro-inflammatory cytokines.[1]
The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound is a specific inhibitor of MyD88-dependent TLR signaling. Its mechanism of action, centered on the inhibition of MyD88 homodimerization, has been substantiated through a variety of in vitro and in vivo studies. By blocking the TLR/MyD88/NF-κB and related signaling pathways, this compound effectively reduces the production of pro-inflammatory mediators. This makes it a valuable tool for research in inflammatory and autoimmune diseases and a promising candidate for further drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 3. This compound Attenuates Severe Myocardial Ischemia/Reperfusion Injury in Heart Transplantation by Inhibiting MyD88 Homodimerization In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
The Function of TJ-M2010-5 in Inflammatory Pathways: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
TJ-M2010-5 is a novel small molecule inhibitor of Myeloid Differentiation Primary Response 88 (MyD88), a critical adaptor protein in inflammatory signaling. By binding to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, this compound effectively disrupts its homodimerization, a key step in the propagation of inflammatory signals downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). This inhibitory action attenuates multiple pro-inflammatory pathways, including NF-κB, MAPK, PI3K/AKT3, and ERK, leading to a reduction in inflammatory cytokine production, modulation of immune cell activity, and amelioration of inflammatory responses in a variety of preclinical models. This document provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: Inhibition of MyD88 Homodimerization
This compound is designed to selectively bind to the TIR domain of MyD88, thereby sterically hindering the formation of the MyD88 homodimer. This dimerization is an essential event for the recruitment and activation of downstream signaling components, such as Interleukin-1 Receptor-Associated Kinases (IRAKs). By preventing this initial step, this compound effectively blocks the entire downstream signaling cascade originating from TLR and IL-1R activation.[1][2]
Modulation of Key Inflammatory Signaling Pathways
This compound has been demonstrated to exert its anti-inflammatory effects through the inhibition of several major signaling pathways:
Inhibition of the MyD88/NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound significantly inhibits this pathway by preventing the MyD88-dependent activation of IKK complexes, which are responsible for the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB p65 in the cytoplasm and a reduction in its nuclear translocation, thereby downregulating the expression of NF-κB target genes.[3][4]
Attenuation of the MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also activated downstream of MyD88 and play a crucial role in inflammation. This compound has been shown to inhibit the phosphorylation and activation of key MAPK members, leading to a reduction in the inflammatory response. This is particularly relevant in the context of lupus-like immune disorders, where this compound corrects B cell hyperactivity by blocking TLR7/MyD88/MAPK signaling.[4]
Downregulation of the PI3K/miR-136-5p/AKT3 Pathway
In a model of Trichinella spiralis infection, this compound was found to alleviate spleen impairment and inflammation by inhibiting the PI3K/AKT3 pathway.[1] The study revealed that this compound upregulates miR-136-5p, which in turn targets and downregulates AKT3, a key component of the PI3K/AKT signaling cascade. This leads to a reduction in pro-inflammatory cytokine expression and promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1]
Suppression of the ERK Pathway
In the context of cerebral ischemia-reperfusion injury, this compound demonstrates neuroprotective effects by inhibiting the MyD88/NF-κB and ERK signaling pathways.[3] By downregulating the expression of upstream activators like HMGB1 and TLR4, this compound reduces the phosphorylation of ERK, leading to decreased neuroinflammation.[3]
Quantitative Effects on Inflammatory Markers
The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound
| Cell Line | Stimulant | This compound Concentration | Measured Effect | Reference |
| HEK293 | Transfection | 40 µM | Concentration-dependent inhibition of MyD88 homodimerization | [2] |
| RAW 264.7 | LPS (100 ng/mL) | 40 µM | Suppression of MyD88 signaling | [2] |
| B cells | R848 (500 ng/mL) | 5-30 µM | Prevention of B cell proliferation and induction of apoptosis | [2] |
| RAW 264.7 | LPS | 10 and 20 µM | Reversal of M1 macrophage polarization and inhibition of NO production | [1] |
| BV-2 | LPS or OGD/R | Not specified | Downregulation of inflammatory cytokines | [3] |
Table 2: In Vivo Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Measured Effect | Reference |
| Mice | Colitis-Associated Cancer (AOM/DSS) | Not specified | Statistically significant decrease in serum TNF-α, IL-6, G-CSF, MIP-1β, IL-11, IL-17A, IL-22, and IL-23 | [2] |
| Mice | Cerebral Ischemia-Reperfusion Injury | Not specified | Approximately 80% decrease in cerebral infarction volume | [3] |
| Mice | Trichinella spiralis Infection | Not specified | Marked reduction in the ratio of M1 to M2 macrophages in the spleen | [1] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the function of this compound.
MyD88 Homodimerization Assay in HEK293 Cells
-
Objective: To assess the inhibitory effect of this compound on MyD88 homodimerization.
-
Cell Line: HEK293 cells.
-
Methodology:
-
Co-transfect HEK293 cells with plasmids encoding Flag-tagged MyD88 and HA-tagged MyD88.
-
Treat the transfected cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a specified duration (e.g., 24 hours).
-
Lyse the cells and perform immunoprecipitation using an anti-Flag antibody to pull down Flag-MyD88 and any interacting proteins.
-
Analyze the immunoprecipitates by Western blotting using an anti-HA antibody to detect co-immunoprecipitated HA-MyD88.
-
Quantify the band intensities to determine the extent of inhibition of MyD88 homodimerization by this compound.
-
Macrophage Polarization Assay in RAW 264.7 Cells
-
Objective: To evaluate the effect of this compound on macrophage polarization.
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology:
-
Pre-treat RAW 264.7 cells with this compound (e.g., 10 and 20 µM) for 6 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) to induce M1 polarization.
-
After a suitable incubation period (e.g., 24 hours), harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against M1 markers (e.g., CD86) and M2 markers (e.g., CD206).
-
Analyze the stained cells using flow cytometry to determine the percentage of M1 and M2 polarized macrophages.
-
Calculate the M1/M2 ratio to assess the shift in polarization induced by this compound.
-
Western Blot Analysis of Signaling Proteins
-
Objective: To measure the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Methodology:
-
Treat cells or tissue homogenates with or without this compound and/or an inflammatory stimulus.
-
Lyse the cells or tissues and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-ERK, ERK, p-IκBα, IκBα, MyD88, AKT3, etc.).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression or phosphorylation levels.
-
Conclusion
This compound represents a promising therapeutic candidate for a wide range of inflammatory diseases. Its targeted inhibition of MyD88 homodimerization provides a potent and specific mechanism for disrupting pro-inflammatory signaling at a critical upstream node. The comprehensive data from in vitro and in vivo studies demonstrate its ability to modulate key inflammatory pathways, reduce the production of inflammatory mediators, and alter the behavior of immune cells. The experimental protocols provided herein offer a foundation for further investigation into the therapeutic potential of this compound and other MyD88 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The MyD88 Inhibitor TJ-M2010-5: A Modulator of Macrophage Cytokine Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TJ-M2010-5 is a novel small molecule inhibitor of Myeloid Differentiation primary response 88 (MyD88), a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway. By targeting the homodimerization of the MyD88 Toll/Interleukin-1 receptor (TIR) domain, this compound effectively attenuates downstream inflammatory signaling cascades.[1][2] This guide provides a comprehensive overview of the effects of this compound on cytokine production in macrophages, with a focus on its mechanism of action, quantitative effects on key inflammatory cytokines, and detailed experimental protocols for in vitro studies.
Mechanism of Action: Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway
Upon stimulation by ligands such as lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) recruits the adaptor protein MyD88. This initiates a signaling cascade involving the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65.[[“]] In the nucleus, NF-κB drives the transcription of pro-inflammatory cytokine genes, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][[“]] this compound exerts its anti-inflammatory effects by binding to the TIR domain of MyD88, thereby inhibiting its homodimerization and disrupting the downstream signaling pathway that leads to cytokine production.[2]
References
Downstream Effects of TJ-M2010-5 on the MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TJ-M2010-5 is a novel small molecule inhibitor of Myeloid differentiation primary response 88 (MyD88), a critical adaptor protein in the Toll-like receptor (TLR) signaling cascade. By binding to the Toll/interleukin-1 receptor (TIR) domain of MyD88, this compound effectively disrupts its homodimerization, a crucial step for the downstream activation of inflammatory pathways. This inhibitory action has significant implications for the mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of cellular processes including inflammation, proliferation, and apoptosis. This technical guide provides an in-depth analysis of the downstream effects of this compound on the MAPK pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions.
Introduction: Mechanism of Action of this compound
This compound is a synthetic compound designed to selectively target the TIR domain of MyD88.[1][2] This interaction sterically hinders the formation of the MyD88 homodimer, which is an essential prerequisite for the recruitment and activation of downstream signaling molecules.[1] The disruption of this protein-protein interaction effectively blocks the signal transduction from activated TLRs, leading to the suppression of pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways.[1][3]
Downstream Effects on the MAPK Signaling Pathway
The MAPK signaling pathway is a crucial downstream effector of MyD88-dependent TLR activation. This pathway comprises a cascade of protein kinases, primarily involving three major subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Activation of these kinases through phosphorylation plays a pivotal role in the inflammatory response. This compound has been demonstrated to significantly attenuate the phosphorylation of ERK, JNK, and p38 in various pathological models.
Quantitative Analysis of MAPK Pathway Inhibition
Experimental evidence from studies on myocardial and cerebral ischemia-reperfusion injury highlights the inhibitory effect of this compound on the phosphorylation of key MAPK components. While precise IC50 values for the inhibition of each kinase are not extensively reported in the available literature, densitometric analysis of Western blot results provides semi-quantitative data on the extent of this inhibition.
| Model System | Target Protein | Treatment Group | Fold Change vs. Control (Ischemia/Reperfusion) | Reference |
| Murine Myocardial Ischemia/Reperfusion | p-p38 | This compound Pretreatment | Markedly downregulated | [3] |
| p-JNK | This compound Pretreatment | Markedly downregulated | [3] | |
| p-ERK | This compound Pretreatment | Markedly downregulated | [3] | |
| Murine Cerebral Ischemia-Reperfusion | p-ERK | This compound Treatment | Lower level of p-ERK compared to vehicle | [4][5] |
Note: "Markedly downregulated" indicates a significant decrease as observed in the referenced study, though a specific numerical fold change was not always provided.
Experimental Protocols
The following sections provide a generalized overview of the key experimental protocols used to assess the impact of this compound on the MAPK signaling pathway, based on methodologies described in the cited literature.
Western Blot Analysis of MAPK Phosphorylation
This protocol is a standard method for detecting the phosphorylation status of ERK, JNK, and p38.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of ERK, JNK, and p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Homogenize tissue samples or lyse cells in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated ERK, JNK, and p38 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative phosphorylation level.
Cell Viability Assay (CCK-8)
This assay is used to assess the cytotoxicity of this compound on the cell lines used in the experiments.
Materials:
-
Cells (e.g., RAW264.7 macrophages)
-
Cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration.
-
Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits MyD88 homodimerization, blocking downstream MAPK signaling.
Experimental Workflow Diagram
Caption: Workflow for analyzing MAPK pathway inhibition by this compound.
Conclusion
This compound represents a promising therapeutic candidate by targeting the central inflammatory adaptor protein, MyD88. Its mechanism of action, involving the inhibition of MyD88 homodimerization, leads to a significant dampening of the downstream MAPK signaling pathway. This is evidenced by the reduced phosphorylation of key kinases ERK, JNK, and p38. While existing research provides a strong qualitative and semi-quantitative foundation for these effects, further studies are warranted to establish detailed quantitative parameters such as IC50 values and to explore the precise kinetics of MAPK inhibition by this compound. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this novel MyD88 inhibitor.
References
- 1. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
TJ-M2010-5: A Novel MyD88 Inhibitor Targeting the PI3K/AKT3 Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TJ-M2010-5 is a novel small molecule inhibitor of Myeloid Differentiation Primary Response 88 (MyD88), a critical adaptor protein in Toll-like receptor (TLR) signaling pathways. Recent research has illuminated the significant impact of this compound on the phosphatidylinositol 3-kinase (PI3K)/AKT3 signaling cascade, a pathway frequently implicated in inflammation and cell survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its interaction with the PI3K/AKT3 pathway. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their investigation of this promising therapeutic agent.
Introduction
The PI3K/AKT signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various diseases, including cancer and inflammatory disorders. The serine/threonine kinase AKT3, a key node in this pathway, has emerged as a significant therapeutic target. This compound, initially identified as a MyD88 inhibitor that disrupts its homodimerization, has been shown to exert its effects through the modulation of the PI3K/AKT3 pathway, offering a novel therapeutic strategy for inflammatory conditions.[1][2]
Mechanism of Action: Inhibition of the PI3K/AKT3 Pathway
This compound mediates its effects on the PI3K/AKT3 pathway through a multi-faceted mechanism that originates with the inhibition of its primary target, MyD88. In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), the activation of TLR4 triggers a signaling cascade dependent on MyD88, leading to the activation of the PI3K/AKT pathway.
A key study has demonstrated that this compound intervenes in this process by upregulating the expression of microRNA-136-5p (miR-136-5p).[3] This microRNA, in turn, directly targets AKT3, leading to a reduction in its expression. The subsequent decrease in AKT3 levels results in the downstream inhibition of the PI3K/AKT pathway. This is evidenced by a reduction in the phosphorylation of both PI3K and AKT.[3]
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the quantitative effects of this compound on key components of the PI3K/AKT3 pathway and inflammatory markers in RAW264.7 macrophage cells.
Table 1: Effect of this compound on Cell Viability
| Compound | Concentration (µM) | Cell Line | Assay | Result |
| This compound | 20 | RAW264.7 | CCK-8 | No significant cytotoxicity observed[3] |
Table 2: Effect of this compound on PI3K/AKT3 Pathway Protein Expression
| Treatment | Protein | Change in Expression | Cell Line |
| LPS | p-PI3K | Increased | RAW264.7[3] |
| LPS + this compound (10 µM) | p-PI3K | Attenuated increase | RAW264.7[3] |
| LPS + this compound (20 µM) | p-PI3K | Attenuated increase | RAW264.7[3] |
| LPS | p-AKT | Increased | RAW264.7[3] |
| LPS + this compound (10 µM) | p-AKT | Attenuated increase | RAW264.7[3] |
| LPS + this compound (20 µM) | p-AKT | Attenuated increase | RAW264.7[3] |
| LPS | AKT3 | Increased | RAW264.7[3] |
| LPS + this compound (10 µM) | AKT3 | Attenuated increase | RAW264.7[3] |
| LPS + this compound (20 µM) | AKT3 | Attenuated increase | RAW264.7[3] |
Table 3: Effect of this compound on Inflammatory Cytokine mRNA Expression
| Treatment | Target Gene | Change in mRNA Expression | Cell Line |
| LPS | IL-6 | Upregulated | RAW264.7[3] |
| LPS + this compound (10 µM) | IL-6 | Downregulated | RAW264.7[3] |
| LPS + this compound (20 µM) | IL-6 | Downregulated | RAW264.7[3] |
| LPS | IL-1β | Upregulated | RAW264.7[3] |
| LPS + this compound (10 µM) | IL-1β | Downregulated | RAW264.7[3] |
| LPS + this compound (20 µM) | IL-1β | Downregulated | RAW264.7[3] |
| LPS | TNF-α | Upregulated | RAW264.7[3] |
| LPS + this compound (10 µM) | TNF-α | Downregulated | RAW264.7[3] |
| LPS + this compound (20 µM) | TNF-α | Downregulated | RAW264.7[3] |
Experimental Protocols
Cell Culture and Treatment
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are pre-treated with this compound (10 or 20 µM) for 6 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[3]
Cell Viability Assay (CCK-8)
Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay. RAW264.7 cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 0, 5, 10, 20, 30, 40, 50 µM) for 24 hours.[3] Following treatment, CCK-8 solution is added to each well, and the plates are incubated for a specified time according to the manufacturer's instructions. The absorbance at 450 nm is then measured using a microplate reader to determine cell viability.
Experimental Workflow: Cell Viability Assay
Western Blot Analysis
To determine the protein expression levels of total and phosphorylated PI3K and AKT, as well as AKT3, Western blot analysis is performed.
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-PI3K, PI3K, p-AKT, AKT, AKT3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The expression levels of phosphorylated proteins are normalized to their respective total protein levels.
Dual-Luciferase Reporter Assay
A dual-luciferase reporter assay is utilized to confirm that AKT3 is a direct target of miR-136-5p.[3]
-
Vector Construction: A luciferase reporter vector is constructed containing the 3'-untranslated region (3'-UTR) of AKT3, which includes the predicted binding site for miR-136-5p. A mutant version of the 3'-UTR with alterations in the binding site is also created as a control.
-
Cell Co-transfection: Cells (e.g., HEK293T) are co-transfected with the wild-type or mutant AKT3 3'-UTR luciferase reporter vector, a Renilla luciferase control vector, and either a miR-136-5p mimic or a negative control mimic.
-
Luciferase Activity Measurement: After a specified incubation period (e.g., 48 hours), the activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's protocol. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. A significant decrease in luciferase activity in cells co-transfected with the wild-type AKT3 3'-UTR vector and the miR-136-5p mimic, but not in the mutant vector group, confirms the direct interaction.
Logical Relationship: Dual-Luciferase Reporter Assay
Conclusion
This compound represents a promising therapeutic candidate that exerts its anti-inflammatory effects through a novel mechanism involving the inhibition of the MyD88/PI3K/AKT3 signaling pathway. Its ability to upregulate miR-136-5p, leading to the specific targeting and downregulation of AKT3, highlights a nuanced approach to modulating this critical cellular pathway. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound in a range of inflammatory and proliferative diseases. Further research is warranted to fully elucidate the quantitative dynamics of this pathway inhibition and to explore the broader therapeutic applications of this compound.
References
- 1. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TJ-M2010-5: A Novel MyD88 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of TJ-M2010-5, a novel small molecule inhibitor of Myeloid Differentiation primary response 88 (MyD88). All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate understanding.
Core Chemical and Physical Properties
This compound, with the chemical name 3-(4-(4-benzylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl))propanamide, is a potent inhibitor of MyD88 homodimerization.[1] Its fundamental properties are detailed below.
| Property | Value | Reference |
| Chemical Formula | C23H26N4OS | [2] |
| Molecular Weight | 406.55 g/mol | [3] |
| CAS Number | 1357471-57-8 | [2] |
| Appearance | White crystalline powder | N/A |
| Solubility | DMSO: 81 mg/mL (199.23 mM) | [3] |
| Storage | Powder: 3 years at -20°C; In solvent: 1 year at -80°C | [3] |
Mechanism of Action: Targeting the TLR/MyD88 Signaling Pathway
This compound functions as a selective inhibitor of MyD88, a critical adaptor protein in the Toll-like receptor (TLR) signaling cascade. It specifically binds to the Toll/Interleukin-1 receptor (TIR) domain of MyD88.[3][4] This interaction interferes with the homodimerization of MyD88, a crucial step for the downstream activation of inflammatory signaling pathways.[4][5] By preventing MyD88 dimerization, this compound effectively suppresses the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, leading to a reduction in the production of pro-inflammatory cytokines.[6][7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
TJ-M2010-5: A Preclinical Review of a Novel MyD88 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
TJ-M2010-5 is a novel, small-molecule inhibitor of the myeloid differentiation primary response 88 (MyD88) protein.[1][2][3] MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, playing a pivotal role in the innate immune response and inflammation.[4][5] By binding to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, this compound disrupts its homodimerization, a crucial step for downstream signal transduction.[1][3][6] This mechanism of action has positioned this compound as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive review of the preclinical data available for this compound, focusing on its efficacy in various disease models, its mechanism of action, and the experimental protocols utilized in these studies.
Mechanism of Action: Targeting the MyD88 Signaling Cascade
This compound exerts its therapeutic effects by inhibiting the MyD88-dependent signaling pathway. This pathway is a cornerstone of the innate immune system, activated by a variety of stimuli, including pathogens and endogenous danger signals. Upon activation of TLRs or IL-1Rs, MyD88 is recruited to the receptor complex, where it forms a homodimer. This dimerization initiates a downstream signaling cascade, leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathway.[4][7] These transcription factors then orchestrate the expression of a wide array of pro-inflammatory cytokines, chemokines, and other mediators that drive the inflammatory response.[6][8]
This compound's ability to block MyD88 homodimerization effectively shuts down this inflammatory cascade at an early and critical juncture.[1][6] This has been demonstrated across multiple preclinical studies, where this compound has been shown to suppress the production of key inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][6][8]
Figure 1: Inhibition of MyD88-mediated signaling by this compound.
Preclinical Efficacy of this compound
This compound has demonstrated significant therapeutic potential in a variety of preclinical models of inflammatory diseases. The following sections summarize the key findings from these studies.
Cerebral Ischemia-Reperfusion Injury
In a mouse model of middle cerebral artery occlusion (MCAO), this compound treatment significantly attenuated cerebral ischemia-reperfusion injury.[4]
Key Findings:
-
Reduced cerebral infarction volume by approximately 80% at the most effective dose.[4]
-
Decreased neuronal loss and apoptosis in the ischemic brain tissue.[4]
-
Inhibited the infiltration of peripheral myeloid cells and the activation of microglia.[4]
-
Downregulated the expression of inflammatory cytokines.[4]
-
Demonstrated good blood-brain barrier permeability and no observed neurotoxicity.[4]
Experimental Protocol: MCAO Mouse Model A middle cerebral artery occlusion (MCAO) model was utilized to induce cerebral ischemia-reperfusion injury in mice.[4] Neurological deficit scores and cerebral infarction volumes were assessed to evaluate the extent of injury.[4] Immunofluorescence staining was performed to measure neuronal damage and apoptosis.[4] The anti-inflammatory effects were evaluated by analyzing inflammatory cytokine expression, microglial activation, and peripheral myeloid cell infiltration.[4] Protein expression in the MyD88/NF-κB and ERK pathways was measured by Simple Western analysis.[4] The concentration of this compound in the blood and brain was determined using liquid chromatography-mass spectrometry.[4]
Figure 2: Workflow for the MCAO preclinical study.
Colitis-Associated Colorectal Cancer
In a mouse model of azoxymethane (B1215336)/dextran (B179266) sodium sulfate (B86663) (AOM/DSS)-induced colitis-associated cancer (CAC), this compound demonstrated potent anti-inflammatory and anti-tumor activity.[6][8]
Key Findings:
-
Significantly reduced AOM/DSS-induced colitis and completely prevented the development of CAC.[6][8]
-
Prevented body weight loss and resulted in 0% mortality compared to 53% in the control group.[6][8]
-
Decreased cell proliferation and increased apoptosis in colon tissue.[6][8]
-
Inhibited the production of inflammatory cytokines and chemokines (TNF-α, IL-6, G-CSF, MIP-1β, TGF-β1, IL-11, IL-17A, IL-22, and IL-23).[6][8]
-
Reduced the infiltration of immune cells, including macrophages, dendritic cells, neutrophils, and CD4+ T cells, in the colon.[6][8]
Experimental Protocol: AOM/DSS-Induced CAC Mouse Model A mouse model of colitis-associated cancer was induced using azoxymethane (AOM) and dextran sodium sulfate (DSS).[6][8] Mice were treated with this compound or a vehicle control.[8] The anti-inflammatory and anti-cancer effects were evaluated by monitoring body weight, survival, and histological analysis of the colon for signs of colitis and tumor formation.[6][8] Cell proliferation and apoptosis were assessed in colon tissues.[6] The levels of inflammatory cytokines and chemokines were measured, and the infiltration of immune cells was analyzed.[6][8]
| Parameter | Control Group | This compound Treated Group | Reference |
| Mortality Rate | 53% | 0% | [6][8] |
Table 1: Effect of this compound on Mortality in a Colitis-Associated Cancer Mouse Model
Myocardial Ischemia/Reperfusion Injury
This compound has shown cardioprotective effects in models of myocardial ischemia/reperfusion injury (MIRI).[5]
Key Findings:
-
Significantly improved cardiac function and reduced cardiomyocyte apoptosis.[5]
-
Decreased the secretion of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α.[5]
-
Inhibited the infiltration of leukocytes and monocytes into the heart tissue.[5]
-
Downregulated TLR/MyD88 signaling in vivo and in vitro.[5]
Experimental Protocol: Myocardial Ischemia/Reperfusion Injury Model In vivo studies involved a mouse model of MIRI.[5] Cardiac function was assessed, and cardiomyocyte apoptosis was measured.[5] The levels of inflammatory cytokines were determined.[5] Infiltration of neutrophils and macrophages in the heart tissue was evaluated by immunohistochemistry and flow cytometry.[5] In vitro experiments utilized neonatal rat cardiomyocytes subjected to anoxia/reoxygenation to stimulate cardiac macrophages and fibroblasts.[5]
Other Preclinical Models
This compound has also been investigated in other preclinical settings, demonstrating its broad therapeutic potential:
-
Liver Fibrosis: In a carbon tetrachloride (CCl4)-induced mouse model, this compound attenuated liver damage, collagen accumulation, and the activation of hepatic stellate cells by inhibiting the nuclear translocation of NF-κB.[9]
-
Lupus-Like Immune Disorders: In an in vitro model using R848-stimulated B cells, this compound inhibited B cell overactivation, proliferation, differentiation into plasma cells, and the overproduction of autoantibodies and cytokines.[7] It also induced B cell apoptosis and inhibited the NF-κB and MAPK signaling pathways.[7]
-
Hepatic Ischemia-Reperfusion Injury: In a mouse model of partial warm hepatic IRI, this compound protected the liver by downregulating the TLR4/MyD88 signaling pathway and suppressing pyroptosis in hepatic innate immune cells.
-
Trichinella spiralis Infection: In a mouse model of early T. spiralis infection, this compound alleviated spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway.[10]
In Vitro Activity
The in vivo efficacy of this compound is supported by its potent in vitro activity.
Key Findings:
-
Inhibited MyD88 homodimerization in a concentration-dependent manner in transfected HEK293 cells (at 40 μM).[1]
-
Suppressed MyD88 signaling in LPS-responsive RAW 264.7 cells.[6][8]
-
Prevented B cell proliferation and induced B cell apoptosis after stimulation with R848 (at 5-30 μM).[1]
-
Inhibited the viability of B cells with or without CD40L stimulation.[1]
-
Exerted significant cytotoxicity on bone marrow-derived macrophages (BMDMs) at concentrations higher than 50 μM.[11]
| Cell Line | Stimulation | Effect of this compound | Concentration | Reference |
| HEK293 (transfected) | - | Inhibited MyD88 homodimerization | 40 μM | [1] |
| RAW 264.7 | LPS (100 ng/mL) | Suppressed MyD88 signaling | - | [1][6][8] |
| B cells | R848 (500 ng/mL) | Prevented proliferation, induced apoptosis | 5-30 μM | [1] |
| BV-2 cells | OGD/R or LPS | Inhibited activation | - | [4] |
| SH-SY5Y cells | OGD/R | Inhibited apoptosis | - | [4] |
| LX2 cells | TGF-β1 | Inhibited proliferation and activation | - | [9] |
| BMDMs | LPS and ATP | Attenuated pyroptosis | 10 and 30 μM | [11] |
Table 2: Summary of In Vitro Studies with this compound
Signaling Pathways Modulated by this compound
The preclinical studies have elucidated several key signaling pathways that are modulated by this compound.
-
MyD88/NF-κB and ERK Pathway: In the context of cerebral ischemia-reperfusion injury, this compound was shown to inhibit the MyD88/NF-κB and ERK pathways.[4]
-
TLR4/MyD88/NF-κB Pathway: In models of liver fibrosis and hepatic ischemia-reperfusion injury, this compound inhibited the TLR4/MyD88/NF-κB signaling cascade.[9]
-
TLR7/MyD88/NF-κB and TLR7/MyD88/MAPK Pathways: In a model of lupus-like B cell disorders, this compound was found to block these pathways.[7]
-
PI3K/miR-136-5p/AKT3 Pathway: In the context of T. spiralis infection, this compound was shown to alleviate spleen impairment and inflammation by inhibiting this pathway.[10]
Figure 3: Overview of signaling pathways inhibited by this compound in various disease models.
Conclusion
The preclinical data for this compound strongly support its development as a first-in-class MyD88 inhibitor for the treatment of a wide range of inflammatory and autoimmune diseases. Its targeted mechanism of action, which involves the inhibition of MyD88 homodimerization, allows for the early and effective suppression of the pro-inflammatory cascade. The consistent and robust efficacy observed across multiple, diverse preclinical models, including cerebral and myocardial ischemia-reperfusion injury, colitis-associated cancer, liver fibrosis, and lupus-like disorders, highlights the broad therapeutic potential of this compound. Further investigation into the clinical safety and efficacy of this compound is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MyD88 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel MyD88 inhibitor, corrects R848-induced lupus-like immune disorders of B cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: TJ-M2010-5 for Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of TJ-M2010-5, a novel inhibitor of Myeloid Differentiation Primary Response 88 (MyD88), in a mouse model of colitis-associated colorectal cancer (CAC). The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in inflammatory bowel disease and related conditions.
Introduction
This compound is a small molecule inhibitor designed to block the homodimerization of the MyD88 protein, a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway.[1] By inhibiting MyD88, this compound effectively suppresses downstream inflammatory signaling cascades that are implicated in the pathogenesis of colitis and colitis-associated cancer.[1] This document outlines the recommended dosage, experimental setup, and expected outcomes based on preclinical studies.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the administration and efficacy of this compound in the Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) mouse model of colitis-associated cancer.
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Mouse Model | AOM/DSS-induced Colitis-Associated Cancer (CAC) | [1] |
| Dosage | 10 mg/kg | [2] |
| Administration Route | Intraperitoneal (i.p.) injection | [2] |
| Frequency | Daily | [2] |
| Treatment Duration | 10 weeks (starting 2 days before first DSS cycle) | [2] |
| Key Outcomes | - Significantly reduced AOM/DSS-induced colitis- Completely prevented CAC development- 0% mortality in treated mice (vs. 53% in control)- Decreased production of inflammatory cytokines (TNF-α, IL-6, etc.) | [1] |
Experimental Protocols
AOM/DSS-Induced Colitis-Associated Cancer (CAC) Mouse Model
This protocol describes the induction of colitis and colorectal tumors in mice, a widely used model to study inflammation-driven cancer.
Materials:
-
Azoxymethane (AOM)
-
Dextran Sodium Sulfate (DSS), colitis grade (MW: 36,000-50,000)
-
Sterile 0.9% saline
-
6-8 week old mice (strain susceptible to AOM/DSS, e.g., C57BL/6 or BALB/c)
Procedure:
-
AOM Injection (Day 0): Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10 mg/kg body weight.
-
DSS Administration (Cycle 1): From day 5 to day 10, provide drinking water containing 2-2.5% DSS.
-
Recovery Period: From day 11 to day 21, replace the DSS solution with regular drinking water.
-
DSS Administration (Cycle 2): From day 22 to day 26, provide drinking water containing 2-2.5% DSS.
-
Recovery Period: From day 27 to day 37, replace the DSS solution with regular drinking water.
-
DSS Administration (Cycle 3): From day 38 to day 42, provide drinking water containing 2-2.5% DSS.
-
Final Observation Period: After the third DSS cycle, maintain the mice on regular drinking water until the experimental endpoint (e.g., 10 weeks from AOM injection).
Monitoring:
-
Monitor mouse body weight, stool consistency, and presence of blood in the feces regularly to assess colitis severity.
-
At the end of the experiment, sacrifice the mice and collect colon tissues for histological analysis and tumor enumeration.
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile saline, DMSO, or as recommended by the supplier)
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable vehicle. On each day of treatment, dilute the stock solution with sterile saline to the final desired concentration for injection (10 mg/kg).
-
Administration: Administer the prepared this compound solution via intraperitoneal (i.p.) injection daily.
-
Treatment Schedule: Begin the daily injections two days prior to the first DSS administration cycle and continue for the entire 10-week duration of the experiment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow.
Caption: Mechanism of action of this compound in the TLR/MyD88 signaling pathway.
Caption: Experimental workflow for evaluating this compound in the AOM/DSS mouse model.
References
Application Notes and Protocols: Preparation of TJ-M2010-5 Working Solution for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TJ-M2010-5 is a small molecule inhibitor of Myeloid Differentiation primary response 88 (MyD88).[1][2][3] It functions by binding to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, which disrupts its homodimerization and subsequently inhibits the downstream signaling pathway of Toll-like receptors (TLRs).[1][3] This inhibitory action on the MyD88 signaling cascade makes this compound a valuable tool for investigating inflammatory responses and its potential as a therapeutic agent in various diseases, including cerebral ischemia-reperfusion injury, colitis-associated colorectal cancer, and lupus.[4][5][6] Accurate and reproducible preparation of this compound working solutions is critical for obtaining reliable results in cell-based assays. This document provides a detailed protocol for the preparation of this compound working solutions and summarizes key quantitative data.
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of this compound solutions.
| Parameter | Value | Reference |
| Molecular Weight | 406.55 g/mol | [4] |
| Solubility in DMSO | 81 mg/mL (199.23 mM) | [4] |
| Recommended Stock Solution Concentration | 10 mM - 100 mM in DMSO | N/A |
| Typical Working Concentration Range in Cell-Based Assays | 1 µM - 50 µM | [7] |
| Commonly Used Cell Lines | SH-SY5Y, BV-2, RAW 264.7, HEK293, Primary B cells | [4][6][8][9] |
| Storage of Stock Solution (in DMSO) | -20°C for up to 1 month; -80°C for up to 1 year | [4] |
Signaling Pathway of MyD88 Inhibition by this compound
Caption: Inhibition of MyD88 homodimerization by this compound blocks downstream signaling.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder (Molecular Weight: 406.55 g/mol )
-
Anhydrous/molecular sieve-dried DMSO (use fresh, high-quality DMSO to ensure maximum solubility)[4]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh out 4.065 mg of this compound powder using an analytical balance.
-
Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex or gently warm the solution (e.g., at 50°C with continuous stirring for 30 minutes) to ensure the compound is completely dissolved.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[4] Avoid repeated freeze-thaw cycles.
Preparation of Working Solution for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution to the final desired working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the final concentration of DMSO in the cell culture, it is recommended to perform an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 in sterile cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
DMSO Concentration Control: It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid cytotoxicity. The final DMSO concentration should typically be below 0.5% (v/v), and ideally below 0.1%. Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Mixing and Application: Gently mix the final working solution and immediately add it to the cells in culture.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. 生工生物工程(上海)股份有限公司 [store.sangon.com]
- 3. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 8. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: TJ-M2010-5 Administration in a Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of TJ-M2010-5, a novel MyD88 inhibitor, in a preclinical mouse model of ischemic stroke induced by middle cerebral artery occlusion (MCAO). The provided protocols and data are intended to guide researchers in designing and executing similar studies to evaluate the therapeutic potential of neuroprotective compounds.
Introduction
Cerebral ischemia-reperfusion injury (CIRI), a common consequence of ischemic stroke treatment, often leads to significant neuronal damage due to inflammatory cascades.[1][2] this compound is a small molecule inhibitor of Myeloid differentiation primary response 88 (MyD88), a key adaptor protein in the Toll-like receptor (TLR) signaling pathway that plays a crucial role in the innate immune response and neuroinflammation.[3][4][5] Studies have demonstrated that this compound exhibits significant neuroprotective and anti-inflammatory effects in a mouse MCAO model, suggesting its potential as a therapeutic agent for ischemic stroke.[1][2][6]
Mechanism of Action
This compound exerts its neuroprotective effects by inhibiting the MyD88/NF-κB and ERK signaling pathways.[1] Following cerebral ischemia-reperfusion, damage-associated molecular patterns (DAMPs) activate TLRs on microglia and other immune cells. This activation leads to the recruitment of MyD88, initiating a downstream signaling cascade that results in the activation of NF-κB and ERK.[1] These transcription factors then promote the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, leading to neuroinflammation, neuronal apoptosis, and brain injury.[1] this compound, by inhibiting MyD88, effectively blocks this inflammatory cascade, thereby reducing the infiltration of peripheral myeloid cells, inhibiting microglia activation, and decreasing the production of inflammatory mediators.[1][6]
Caption: Signaling pathway of this compound in cerebral ischemia-reperfusion injury.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering this compound in a mouse MCAO model.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficit
| Treatment Group | Infarct Volume (% of hemisphere) | Neurological Deficit Score |
| Sham | 0 | 0 |
| MCAO + Vehicle | ~40-50% | 3-4 |
| MCAO + this compound | ~10-20% (approx. 80% reduction)[1][2][6] | 1-2 |
Note: Neurological deficit scores are typically graded on a 0-5 scale, with higher scores indicating more severe deficits.
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression
| Treatment Group | TNF-α (fold change) | IL-1β (fold change) | IL-6 (fold change) |
| Sham | 1.0 | 1.0 | 1.0 |
| MCAO + Vehicle | Significantly Increased | Significantly Increased | Significantly Increased |
| MCAO + this compound | Significantly Decreased vs. Vehicle[1] | Significantly Decreased vs. Vehicle[1] | Significantly Decreased vs. Vehicle[1] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Surgical Protocol
This protocol describes the intraluminal suture method for inducing focal cerebral ischemia in mice.[7][8]
Materials:
-
Male C57BL/6 mice (20-25g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope
-
Micro-surgical instruments
-
Silicon-coated monofilament suture (e.g., 6-0)
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Make a small incision in the ECA and insert the silicon-coated monofilament suture.
-
Advance the suture through the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, if monitored, confirms occlusion.
-
After 60 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Close the incision and allow the mouse to recover.
This compound Administration Protocol
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Syringes and needles for administration
Procedure:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Administer this compound (e.g., via intravenous or intraperitoneal injection) at the time of reperfusion. A dosage of 15 mg/kg has been shown to be effective.[2]
-
Administer the vehicle to the control group using the same route and volume.
Post-Operative Care and Assessment
-
Monitor the animals closely during recovery for any signs of distress.
-
Provide soft food and water to facilitate intake.
-
Perform neurological deficit scoring at 24 hours post-MCAO to assess functional outcome.
-
At the designated endpoint (e.g., 24 or 48 hours), euthanize the animals and collect brain tissue for further analysis.
Histological and Molecular Analysis
-
Infarct Volume Measurement: Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Immunofluorescence Staining: Use antibodies against neuronal markers (e.g., NeuN) and apoptosis markers (e.g., TUNEL) to assess neuronal loss and apoptosis.[1]
-
Cytokine Analysis: Measure the expression levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or RT-qPCR.[1]
-
Western Blotting: Analyze the protein expression of key signaling molecules (e.g., MyD88, p-NF-κB, p-ERK) to confirm the mechanism of action.[1]
Caption: Experimental workflow for evaluating this compound in an MCAO model.
Conclusion
The administration of this compound in a mouse MCAO model has demonstrated significant neuroprotective effects, primarily through the inhibition of the MyD88-mediated inflammatory pathway.[1] The protocols and data presented here provide a framework for further investigation into the therapeutic potential of this compound and other MyD88 inhibitors for the treatment of ischemic stroke. These application notes are intended to serve as a valuable resource for researchers in the field of neuroscience and drug development.
References
- 1. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 3. Dynamic mechanisms and targeted interventions in cerebral ischemia–reperfusion injury: pathological cascade from ischemia to reperfusion and promising therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of TJ-M2010-5 in the AOM/DSS Model of Colitis-Associated Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colitis-associated cancer (CAC) is a serious complication of inflammatory bowel disease (IBD). The azoxymethane (B1215336) (AOM)/dextran sodium sulfate (B86663) (DSS) murine model is a widely used and reproducible preclinical model that mimics the progression from chronic inflammation to colorectal cancer.[1][2] This model involves the administration of a pro-carcinogen, AOM, followed by cycles of DSS to induce chronic colitis.[1][2] TJ-M2010-5 is a novel small molecule inhibitor of Myeloid differentiation primary response 88 (MyD88), a key adaptor protein in the Toll-like receptor (TLR) signaling pathway.[3][4] This pathway is a critical driver of inflammation and has been implicated in the development of cancer.[3][4] These application notes provide a detailed protocol for the use of this compound in the AOM/DSS model and summarize the expected outcomes based on available research.
Mechanism of Action of this compound
This compound is designed to bind to the Toll/interleukin-1 receptor (TIR) domain of MyD88, thereby interfering with its homodimerization.[3][4] This inhibition blocks the downstream signaling cascade that is initiated by TLR activation. In the context of the AOM/DSS model, gut epithelial damage induced by DSS leads to the release of damage-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs) from commensal bacteria. These molecules activate TLRs on immune and epithelial cells, leading to MyD88-dependent signaling. This results in the activation of downstream pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which drive the production of pro-inflammatory cytokines and chemokines.[3] By inhibiting MyD88 homodimerization, this compound effectively abrogates this inflammatory cascade, thus mitigating the chronic inflammation that drives tumorigenesis in the AOM/DSS model.[3][4]
Quantitative Data Summary
The administration of this compound in the AOM/DSS model has demonstrated significant efficacy in preventing the development of colitis-associated cancer. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of this compound on Tumor Development and Survival in the AOM/DSS Model
| Parameter | Control Group (AOM/DSS + Vehicle) | This compound Treated Group (AOM/DSS + this compound) | Reference |
| Tumor Incidence | High (specific percentage not stated, but tumors present) | 0% (Completely prevented) | [3][4] |
| Mortality Rate | 53% | 0% | [3][4] |
| Body Weight Loss | Statistically significant | Statistically significantly prevented | [3] |
Table 2: Effect of this compound on Inflammatory Cytokine and Chemokine Levels
| Cytokine/Chemokine | Effect of this compound Treatment | Reference |
| TNF-α | Statistically significantly decreased | [3][4] |
| IL-6 | Statistically significantly decreased | [3][4] |
| G-CSF | Statistically significantly decreased | [3][4] |
| MIP-1β | Statistically significantly decreased | [3][4] |
| TGF-β1 | Statistically significantly decreased | [3][4] |
| IL-11 | Statistically significantly decreased | [3][4] |
| IL-17A | Statistically significantly decreased | [3][4] |
| IL-22 | Statistically significantly decreased | [3][4] |
| IL-23 | Statistically significantly decreased | [3][4] |
Experimental Protocols
AOM/DSS-Induced Colitis-Associated Cancer Model Protocol
This protocol is a standard method for inducing colitis-associated cancer in mice.[5]
Materials:
-
Azoxymethane (AOM) (Sigma-Aldrich)
-
Dextran Sodium Sulfate (DSS) (molecular weight 36,000-50,000 Da)
-
Sterile Phosphate-Buffered Saline (PBS)
-
6- to 8-week-old mice (e.g., C57BL/6 or BALB/c)
Procedure:
-
AOM Injection (Day 0): Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10 mg/kg body weight. Dilute AOM in sterile PBS to the desired concentration.
-
Recovery Period (Days 1-4): Provide mice with regular drinking water and monitor their health.
-
First DSS Cycle (Days 5-9): Replace the regular drinking water with a 2-3% (w/v) DSS solution. Monitor mice daily for signs of colitis, including weight loss, diarrhea, and blood in the stool.
-
Recovery Period (Days 10-20): Switch back to regular drinking water for a 12-day recovery period.
-
Subsequent DSS Cycles: Repeat the 5-day DSS administration followed by a recovery period for a total of two to three cycles to establish chronic inflammation.
-
Tumor Development: Continue to provide regular drinking water and monitor the mice. Tumors typically develop within 7-10 weeks from the initial AOM injection.[6]
This compound Administration Protocol
Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile PBS, DMSO)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a suitable vehicle to a final concentration for injection.
-
Administration: Administer this compound at a dose of 50 mg/kg body weight via intraperitoneal (i.p.) injection daily.[7]
-
Treatment Schedule: Begin the daily administration of this compound two days prior to the first DSS cycle and continue throughout the entire experimental period (approximately 10 weeks).[7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the AOM/DSS model with this compound treatment.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits MyD88 homodimerization, blocking downstream signaling.
References
- 1. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound Attenuates Severe Myocardial Ischemia/Reperfusion Injury in Heart Transplantation by Inhibiting MyD88 Homodimerization In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Measuring Cytokine Inhibition by TJ-M2010-5 using ELISA
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effects of TJ-M2010-5 on the production of various pro-inflammatory cytokines. This compound is a novel synthetic inhibitor that targets the Toll/Interleukin-1 receptor (TIR) domain of Myeloid differentiation primary response 88 (MyD88), a key adaptor protein in the Toll-like receptor (TLR) signaling pathway.[1][2][3][4] By interfering with MyD88 homodimerization, this compound effectively suppresses downstream signaling cascades that lead to the production of inflammatory cytokines.[1][2][3][4] This document outlines the experimental workflow, presents data on the inhibitory profile of this compound, and details the underlying signaling pathway.
Introduction
Chronic inflammation is a hallmark of numerous diseases, including inflammatory bowel disease, colorectal cancer, and ischemia-reperfusion injuries.[1][2][5] The TLR/MyD88 signaling pathway is a critical driver of these inflammatory processes, making it a prime target for therapeutic intervention.[1][2] this compound has emerged as a potent inhibitor of this pathway, demonstrating significant anti-inflammatory properties in both in vitro and in vivo models.[1][2][5] This document provides a detailed protocol for researchers to assess the efficacy of this compound and similar compounds in inhibiting cytokine production using a standard sandwich ELISA.
Data Presentation
The inhibitory effect of this compound has been observed across a range of pro-inflammatory cytokines. The following table summarizes the cytokines that have been shown to be downregulated by this compound treatment in various experimental models.
| Cytokine/Chemokine | Experimental Model | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | Colitis-Associated Cancer Mouse Model, Cerebral Ischemia-Reperfusion Injury Mouse Model | [2][5] |
| Interleukin-6 (IL-6) | Colitis-Associated Cancer Mouse Model, Cerebral Ischemia-Reperfusion Injury Mouse Model | [1][2][5] |
| Interleukin-1 beta (IL-1β) | Cerebral Ischemia-Reperfusion Injury Mouse Model | [5] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Colitis-Associated Cancer Mouse Model | [1][2] |
| Macrophage Inflammatory Protein-1 beta (MIP-1β) | Colitis-Associated Cancer Mouse Model | [1][2] |
| Transforming Growth Factor-beta 1 (TGF-β1) | Colitis-Associated Cancer Mouse Model | [1][2] |
| Interleukin-11 (IL-11) | Colitis-Associated Cancer Mouse Model | [1][2] |
| Interleukin-17A (IL-17A) | Colitis-Associated Cancer Mouse Model | [1][2] |
| Interleukin-22 (IL-22) | Colitis-Associated Cancer Mouse Model | [1][2] |
| Interleukin-23 (IL-23) | Colitis-Associated Cancer Mouse Model | [1][2] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting the MyD88-dependent signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of this compound action in the TLR4/MyD88 signaling pathway.
Experimental Protocols
In Vitro ELISA Protocol for Measuring Cytokine Inhibition in Macrophages
This protocol is designed for assessing the effect of this compound on cytokine production in a macrophage cell line, such as RAW 264.7, stimulated with Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (various concentrations)
-
LPS (from E. coli)
-
Phosphate Buffered Saline (PBS)
-
Commercially available ELISA kits for target cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 1-2 hours.[3][6] Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce cytokine production.[3] Include an unstimulated control group.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed.
-
Carefully collect the cell culture supernatants for cytokine analysis.
-
-
ELISA Protocol (Sandwich ELISA):
-
Follow the manufacturer's instructions provided with the specific cytokine ELISA kit. A general workflow is provided below.
-
Caption: General workflow for a sandwich ELISA protocol.
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Determine the concentration of the target cytokine in each sample by interpolating the absorbance values from the standard curve.
-
Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
In Vivo Sample Collection and ELISA
For in vivo studies, such as in a mouse model of colitis-associated cancer, serum or tissue homogenates can be analyzed for cytokine levels.[1][2]
Procedure:
-
Animal Model and Treatment:
-
Sample Collection:
-
At the end of the study period, collect blood samples via cardiac puncture or another appropriate method.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Alternatively, collect relevant tissues (e.g., colon), homogenize them in an appropriate buffer containing protease inhibitors, and centrifuge to collect the supernatant.
-
-
ELISA:
-
Perform the ELISA on the collected serum or tissue homogenate supernatants following the same principles as the in vitro protocol. Ensure that the samples are diluted appropriately to fall within the detection range of the ELISA kit.
-
Conclusion
The ELISA protocol detailed in these application notes provides a robust and reliable method for quantifying the inhibitory effects of this compound on the production of a wide array of pro-inflammatory cytokines. This methodology is applicable to both in vitro and in vivo experimental setups, making it a valuable tool for researchers in the field of immunology and drug development. The data presented underscores the potential of this compound as a therapeutic agent for inflammatory diseases by targeting the TLR/MyD88 signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of NF-κB Pathway Modulation by TJ-M2010-5
References
- 1. Pierce BCA Protein Assay Protocol [protocols.io]
- 2. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 5. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
Application Notes and Protocols for Immunofluorescence Staining of Microglia Activation with TJ-M2010-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescent staining of microglia to assess their activation state following treatment with TJ-M2010-5, a novel inhibitor of the MyD88 signaling pathway. This document is intended for professionals in research and drug development investigating neuroinflammation and related therapeutic interventions.
Introduction
This compound is a small molecule inhibitor that targets the Toll/Interleukin-1 receptor (TIR) domain of the MyD88 protein, thereby disrupting its homodimerization and inhibiting the downstream TLR/MyD88 signaling pathway.[1][2][3] This pathway is a critical component of the innate immune response and its overactivation can lead to detrimental neuroinflammation. This compound has demonstrated neuroprotective and anti-inflammatory effects, in part by inhibiting the activation of microglia, the resident immune cells of the central nervous system (CNS).[4] Immunofluorescence staining is a powerful technique to visualize and quantify changes in microglia activation and morphology.
Data Presentation
The following table summarizes the quantitative effect of this compound on microglia activation as observed in a mouse model of cerebral ischemia-reperfusion injury (CIRI).
| Treatment Group | Marker | Result | Reference |
| Ischemia/Reperfusion (I/R) | Iba-1 | Increased number of Iba-1 positive cells | [4] |
| I/R + this compound | Iba-1 | Significantly decreased number of Iba-1 positive cells compared to the I/R group | [4] |
Experimental Protocols
This protocol outlines the immunofluorescence staining of microglia in brain tissue sections from a mouse model of neuroinflammation, with this compound as a therapeutic agent.
Materials:
-
Primary Antibodies:
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated donkey anti-rabbit IgG
-
Alexa Fluor 594-conjugated donkey anti-mouse IgG
-
Alexa Fluor 647-conjugated donkey anti-goat IgG
-
-
Reagents:
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer: 10% normal donkey serum and 0.3% Triton X-100 in PBS
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Procedure:
-
Animal Model and this compound Treatment:
-
Induce neuroinflammation in a suitable mouse model (e.g., lipopolysaccharide (LPS) injection or middle cerebral artery occlusion (MCAO) for stroke models).[4]
-
Administer this compound or vehicle control to the animals according to the experimental design.
-
-
Tissue Preparation:
-
Perfuse animals with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS at 4°C until it sinks.
-
Embed the brain in optimal cutting temperature (OCT) compound and freeze.
-
Cut 20-30 µm thick coronal sections using a cryostat and mount them on charged microscope slides.
-
-
Immunofluorescence Staining:
-
Wash the sections three times for 5 minutes each with PBS.
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Wash three times for 5 minutes each with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate the sections with a cocktail of primary antibodies (anti-Iba1, anti-TMEM119, and anti-CD68) diluted in blocking buffer overnight at 4°C.
-
Wash three times for 10 minutes each with PBS.
-
Incubate with a cocktail of corresponding Alexa Fluor-conjugated secondary antibodies diluted in PBS for 2 hours at room temperature in the dark.
-
Wash three times for 10 minutes each with PBS in the dark.
-
Counterstain with DAPI for 10 minutes.
-
Wash twice for 5 minutes each with PBS.
-
Mount the coverslips with antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the number of Iba1-positive, TMEM119-positive, and CD68-positive cells in defined regions of interest.
-
Perform morphological analysis of microglia (e.g., Sholl analysis) to assess their activation state. Activated microglia typically exhibit a more amoeboid shape with retracted processes compared to the ramified morphology of resting microglia.[6][7]
-
Mandatory Visualization
Caption: Experimental workflow for immunofluorescence staining of microglia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 6. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 7. Differential Regulation of Microglial Activation in Response to Different Degree of Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TUNEL Assay for Assessing the Efficacy of TJ-M2010-5 in Reducing Apoptosis in Ischemic Brain Tissue
Introduction
Cerebral ischemia-reperfusion injury (CIRI) is a major cause of neuronal cell death following stroke.[1][2] A key mechanism contributing to this neuronal loss is apoptosis, or programmed cell death.[1][2] TJ-M2010-5 is a novel central nervous system drug candidate that has shown significant neuroprotective effects in preclinical models of ischemic stroke.[1][2] It functions as an inhibitor of Myeloid differentiation primary response 88 (MyD88), a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway.[3][4][5] By binding to the Toll/interleukin-1 receptor (TIR) domain of MyD88, this compound interferes with its homodimerization, thereby inhibiting downstream inflammatory and apoptotic signaling cascades, including the NF-κB and ERK pathways.[3][4][6]
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis. This technique can be effectively employed to quantify the extent of apoptosis in brain tissue sections, providing a valuable tool for evaluating the therapeutic efficacy of neuroprotective agents like this compound.
Target Audience
These application notes are intended for researchers, scientists, and drug development professionals investigating neuroprotective therapies for ischemic stroke and other neurological disorders involving apoptotic cell death.
Data Presentation
The following table summarizes representative quantitative data from a study evaluating the anti-apoptotic effects of a neuroprotective agent in a mouse model of ischemic stroke, as measured by the TUNEL assay. This data illustrates the potential reduction in apoptosis that could be observed with an effective therapeutic like this compound.
| Treatment Group | Brain Region | Percentage of TUNEL-Positive Cells (Mean ± SEM) |
| Sham Operated | Ischemic Penumbra | 2.5 ± 0.5% |
| Ischemia + Vehicle | Ischemic Penumbra | 42.85 ± 3.88% |
| Ischemia + Neuroprotective Agent | Ischemic Penumbra | 18.54 ± 3.87% |
This table presents data adapted from a study on a neuroprotective agent in an ischemic stroke model to exemplify the expected results when using a TUNEL assay to evaluate this compound.[7]
Signaling Pathway of this compound in Inhibiting Apoptosis
The neuroprotective effect of this compound is mediated through the inhibition of the MyD88-dependent signaling pathway, which is activated during cerebral ischemia-reperfusion injury. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound in preventing apoptosis.
Experimental Protocols
Experimental Workflow for Evaluating this compound using TUNEL Assay
The following diagram outlines the general workflow for assessing the anti-apoptotic effects of this compound in a mouse model of cerebral ischemia.
Caption: Experimental workflow for TUNEL assay in brain tissue.
Detailed Protocol: TUNEL Assay for Paraffin-Embedded Brain Sections
This protocol provides a step-by-step guide for performing a TUNEL assay on paraffin-embedded brain tissue sections.
Materials:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS)
-
Proteinase K solution (20 µg/mL in 10 mM Tris-HCl, pH 7.4-8.0)
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides, e.g., FITC-dUTP)
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate, freshly prepared)
-
Blocking solution (e.g., 3% H₂O₂ in methanol (B129727) to block endogenous peroxidases for colorimetric detection)
-
Detection reagents (e.g., anti-FITC antibody conjugated to HRP for colorimetric detection, or fluorescent mounting medium)
-
Counterstain (e.g., DAPI or Methyl Green)
-
Mounting medium
-
Coverslips
-
Humidified chamber
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 5 minutes each.
-
Rinse with deionized water.
-
Wash slides in PBS twice for 5 minutes each.
-
-
Permeabilization:
-
Incubate sections with Proteinase K solution for 15-30 minutes at room temperature. The optimal time may need to be determined empirically.
-
Rinse slides with PBS twice for 5 minutes each.
-
-
TUNEL Reaction:
-
(Optional) Incubate slides with equilibration buffer (provided in most commercial kits) for 10 minutes at room temperature.
-
Carefully remove the equilibration buffer and add the TUNEL reaction mixture to cover the tissue section.
-
Incubate the slides in a humidified chamber for 60 minutes at 37°C, protected from light.
-
-
Detection:
-
For fluorescent detection:
-
Wash the slides three times with PBS for 5 minutes each.
-
Counterstain the nuclei with a suitable dye like DAPI.
-
Mount the coverslip with a fluorescent mounting medium.
-
-
For colorimetric detection (e.g., using a biotin-labeled nucleotide):
-
Wash the slides three times with PBS for 5 minutes each.
-
Incubate with a blocking solution (e.g., 3% H₂O₂) to quench endogenous peroxidase activity.
-
Wash with PBS.
-
Apply streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.
-
Wash with PBS.
-
Develop the color using a chromogen substrate like DAB.
-
Counterstain with a suitable dye like Methyl Green.
-
Dehydrate the sections and mount with a permanent mounting medium.
-
-
-
Imaging and Quantification:
-
Examine the slides under a microscope (fluorescence or bright-field, depending on the detection method).
-
Apoptotic cells will be labeled (e.g., green fluorescence or brown staining).
-
Capture images from the region of interest (e.g., the ischemic penumbra).
-
Quantify the number of TUNEL-positive cells and the total number of cells (using the counterstain) in several fields of view.
-
Express the data as the percentage of TUNEL-positive cells (apoptotic index).
-
Controls:
-
Positive Control: Treat a slide with DNase I prior to the TUNEL reaction step to induce DNA strand breaks.
-
Negative Control: Omit the TdT enzyme from the TUNEL reaction mixture on a separate slide.
The TUNEL assay is a robust method for quantifying apoptosis in brain tissue following ischemic injury. When used in conjunction with animal models of stroke, it serves as a critical tool for evaluating the efficacy of neuroprotective compounds such as this compound. By demonstrating a reduction in the number of TUNEL-positive cells, researchers can provide strong evidence for the anti-apoptotic and therapeutic potential of their drug candidates.
References
- 1. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Severe Myocardial Ischemia/Reperfusion Injury in Heart Transplantation by Inhibiting MyD88 Homodimerization In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibition of Apoptosis in a Model of Ischemic Stroke Leads to Enhanced Cell Survival, Endogenous Neural Precursor Cell Activation and Improved Functional Outcomes [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following In Vivo TJ-M2010-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction:
TJ-M2010-5 is a novel small molecule inhibitor that targets the homodimerization of the myeloid differentiation primary response 88 (MyD88) protein, a key adaptor protein in the Toll-like receptor (TLR) signaling pathway.[1][2][3][4] By disrupting MyD88-dependent signaling, this compound effectively modulates downstream inflammatory responses.[1][5][6] Preclinical in vivo studies have demonstrated the therapeutic potential of this compound in various inflammatory conditions, including colitis-associated colorectal cancer, hepatic and cerebral ischemia-reperfusion injury, and lupus-like immune disorders.[1][5][7][8] These studies indicate that this compound treatment leads to a significant reduction in the infiltration and activation of various immune cell populations, such as macrophages, dendritic cells, neutrophils, and T cells.[1][5][9]
Flow cytometry is an indispensable tool for the detailed analysis of immune cell populations affected by this compound treatment in vivo.[10] It allows for the precise quantification and phenotyping of various immune cell subsets within heterogeneous populations, providing critical insights into the mechanism of action of this compound. These application notes provide detailed protocols for the flow cytometric analysis of immune cells from preclinical models treated with this compound.
Mechanism of Action of this compound
This compound functions by binding to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, thereby preventing its homodimerization.[2][4] This inhibitory action blocks the recruitment and activation of downstream signaling molecules, including IRAKs and TRAF6, ultimately leading to the suppression of NF-κB and MAPK signaling pathways.[6][8] The consequence is a broad anti-inflammatory effect, characterized by reduced production of pro-inflammatory cytokines and chemokines.[1][6]
Quantitative Data Summary
The following tables summarize the expected quantitative changes in immune cell populations and cytokine levels following in vivo this compound treatment, based on published preclinical studies.
Table 1: Expected Changes in Immune Cell Infiltration in Disease Models
| Immune Cell Type | Disease Model | Expected Change with this compound | Reference |
| Macrophages | Colitis-Associated Cancer | Decrease | [1] |
| Dendritic Cells | Colitis-Associated Cancer | Decrease | [1] |
| Neutrophils | Colitis-Associated Cancer | Decrease | [1] |
| CD4+ T cells | Colitis-Associated Cancer | Decrease | [1] |
| Microglia (activated) | Cerebral Ischemia-Reperfusion | Decrease | [5] |
| Peripheral Myeloid Cells | Cerebral Ischemia-Reperfusion | Decrease | [5] |
| M1 Macrophages | Trichinella spiralis infection | Decrease (shift to M2) | [11] |
Table 2: Expected Changes in Inflammatory Cytokine and Chemokine Production
| Cytokine/Chemokine | Disease Model | Expected Change with this compound | Reference |
| TNF-α, IL-6, G-CSF, MIP-1β | Colitis-Associated Cancer | Decrease | [1] |
| TGF-β1, IL-11, IL-17A, IL-22, IL-23 | Colitis-Associated Cancer | Decrease | [1] |
| Inflammatory Cytokines | Cerebral Ischemia-Reperfusion | Decrease | [5] |
| IL-6, IL-1β, TNF-α | LPS-stimulated RAW264.7 cells | Decrease | [11] |
Experimental Protocols
The following protocols provide a framework for the flow cytometric analysis of immune cells from tissues of animals treated with this compound.
Protocol 1: Preparation of Single-Cell Suspensions from Spleen and Lymph Nodes
This protocol outlines the procedure for obtaining single-cell suspensions from secondary lymphoid organs.
Materials:
-
Spleen and lymph nodes from control and this compound-treated animals
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
ACK lysis buffer (for spleen)
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Aseptically harvest spleens and lymph nodes into cold RPMI-1640 medium.
-
Mechanically dissociate the tissues by gently grinding them between the frosted ends of two microscope slides or by using a syringe plunger to press the tissue through a 70 µm cell strainer.
-
For spleens, resuspend the cell pellet in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells. Quench the lysis by adding an excess of RPMI-1640 with 10% FBS.
-
For lymph nodes, directly proceed to washing after passing through the cell strainer.
-
Wash the cells twice with cold PBS containing 2% FBS.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells at a concentration of 1 x 10^7 cells/mL in staining buffer (PBS with 2% FBS and 0.05% sodium azide).
Protocol 2: Preparation of Single-Cell Suspensions from Peripheral Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs).
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Ficoll-Paque or other density gradient medium
-
PBS
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the isolated PBMCs twice with cold PBS.
-
Count the cells and assess viability.
-
Resuspend the cells at a concentration of 1 x 10^7 cells/mL in staining buffer.
Protocol 3: Flow Cytometry Staining and Analysis
This protocol details the antibody staining procedure for immunophenotyping.
Materials:
-
Prepared single-cell suspensions
-
Flow cytometry staining buffer
-
Fc block (e.g., anti-CD16/CD32)
-
Fluorochrome-conjugated antibodies (see Table 3 for suggested panels)
-
Viability dye (e.g., 7-AAD, DAPI, or a fixable viability dye)
-
Flow cytometer
Procedure:
-
Aliquot 1 x 10^6 cells into each well of a 96-well V-bottom plate or into flow cytometry tubes.
-
Centrifuge at 300 x g for 3 minutes and discard the supernatant.
-
Add Fc block to each sample and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the pre-titrated antibody cocktail for surface marker staining.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of staining buffer per well.
-
If a non-fixable viability dye is used, add it to the cells 5-10 minutes before data acquisition. If a fixable viability dye is used, stain the cells according to the manufacturer's protocol before surface staining.
-
Resuspend the cells in 200-300 µL of staining buffer.
-
Acquire the samples on a flow cytometer. Ensure that appropriate compensation controls (single-stained beads or cells) are run for each fluorochrome used.
Table 3: Suggested Antibody Panels for Flow Cytometry
| Panel | Target Cell Population | Suggested Markers (Fluorochrome) |
| Myeloid Panel | Macrophages, Dendritic Cells, Neutrophils | CD45 (APC-Cy7), CD11b (PE-Cy7), F4/80 (APC), CD11c (PE), Ly6G (FITC), Ly6C (PerCP-Cy5.5) |
| T Cell Panel | T Helper, Cytotoxic T cells | CD45 (APC-Cy7), CD3 (PE-Cy7), CD4 (FITC), CD8 (APC), CD44 (PE), CD62L (BV421) |
| Microglia/Macrophage Panel (for CNS) | Microglia, Infiltrating Macrophages | CD45 (PE), CD11b (APC), Ly6C (FITC), CD45 high (Macrophages), CD45 int (Microglia) |
| B Cell Panel | B cells, Plasma cells | CD45 (APC-Cy7), CD19 (PE-Cy7), B220 (APC), CD138 (PE), IgD (FITC), IgM (BV421) |
Experimental Workflow and Data Analysis
Data Analysis and Gating Strategy:
-
Compensation: Properly compensate for spectral overlap between fluorochromes using single-stain controls.
-
Gating:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells using a viability dye.
-
From the live, single-cell population, identify major immune lineages using lineage markers (e.g., CD45 for hematopoietic cells).
-
Further gate on specific subpopulations based on the antibody panel used (e.g., CD3+ for T cells, then CD4+ and CD8+).
-
Use Fluorescence Minus One (FMO) controls to accurately set gates for positive populations.
-
-
Quantification: Determine the frequency and absolute number of each immune cell subset.
-
Statistical Analysis: Compare the results from the this compound-treated group with the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA).
By following these detailed protocols and application notes, researchers can effectively utilize flow cytometry to elucidate the immunomodulatory effects of this compound in various preclinical models, thereby accelerating the drug development process.
References
- 1. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MyD88 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel MyD88 inhibitor, corrects R848-induced lupus-like immune disorders of B cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing TJ-M2010-5 Cytotoxicity in BV-2 Microglial Cells using a CCK-8 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
TJ-M2010-5 is a novel small molecule inhibitor of Myeloid differentiation primary response 88 (MyD88), a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway.[1][2] By binding to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, this compound disrupts its homodimerization and consequently impedes downstream inflammatory signaling cascades, such as the NF-κB and MAPK pathways.[1][3] This mechanism of action makes this compound a promising candidate for therapeutic intervention in diseases driven by inflammation, including neuroinflammatory conditions. BV-2 cells, an immortalized murine microglial cell line, are a widely used in vitro model to study neuroinflammation and the effects of potential therapeutic agents. Assessing the cytotoxicity of novel compounds like this compound in these cells is a crucial first step in preclinical evaluation. This document provides detailed application notes and a protocol for determining the cytotoxicity of this compound in BV-2 cells using the Cell Counting Kit-8 (CCK-8) assay.
Principle of the CCK-8 Assay
The CCK-8 assay is a sensitive colorimetric method for the determination of cell viability and proliferation. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble formazan (B1609692) dye with an orange color. The amount of the formazan dye generated is directly proportional to the number of living cells. The absorbance of the formazan can be measured at 450 nm using a microplate reader, providing a quantitative assessment of cell viability.
Data Presentation
Table 1: Cytotoxicity of this compound on BV-2 Cells
A study investigating the effects of this compound on BV-2 microglial cells found that the compound did not significantly affect cell viability at concentrations up to 20 μM after 24 hours of incubation, as determined by a CCK-8 assay. Higher concentrations may exhibit cytotoxic effects. The following table summarizes the expected cell viability of BV-2 cells treated with various concentrations of this compound.
| Concentration of this compound (μM) | Incubation Time (hours) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 24 | 100 ± 5.0 |
| 1 | 24 | No significant change |
| 5 | 24 | No significant change |
| 10 | 24 | No significant change |
| 20 | 24 | No significant change |
| 30 | 24 | Potential decrease |
Note: The data presented is based on published findings. Researchers should perform their own experiments to determine the precise IC50 value if significant cytotoxicity is observed.
Experimental Protocols
Materials and Reagents
-
BV-2 murine microglial cells
-
This compound (powder or stock solution)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (with a 450 nm filter)
-
Sterile pipette tips and tubes
-
Dimethyl sulfoxide (B87167) (DMSO, for dissolving this compound if necessary)
Experimental Workflow
Experimental workflow for assessing this compound cytotoxicity.
Detailed Protocol
-
Cell Seeding:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.
-
Trypsinize the cells and perform a cell count.
-
Seed the BV-2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 30 μM). The final DMSO concentration in the wells should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
After the 24-hour incubation period, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control group (medium with the same concentration of DMSO as the treatment groups).
-
Incubate the plate for another 24 hours.
-
-
CCK-8 Assay:
-
Following the treatment period, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the CO2 incubator. The incubation time may need to be optimized depending on the cell density.
-
Gently shake the plate for 1 minute to ensure uniform color distribution.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability using the following formula: Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100 Where:
-
As is the absorbance of the experimental sample (cells treated with this compound).
-
Ab is the absorbance of the blank (medium with CCK-8 solution but no cells).
-
Ac is the absorbance of the control sample (cells treated with vehicle only).
-
-
Signaling Pathway
Inhibitory mechanism of this compound on the MyD88 signaling pathway.
Conclusion
This document provides a comprehensive guide for assessing the cytotoxicity of the MyD88 inhibitor this compound in BV-2 microglial cells using a CCK-8 assay. The provided protocol and background information will enable researchers to accurately evaluate the safety profile of this compound in a key in vitro model of neuroinflammation. Based on existing literature, this compound is not expected to be cytotoxic to BV-2 cells at concentrations effective for inhibiting inflammatory responses. However, it is imperative to experimentally verify the non-toxic concentration range for each specific study.
References
- 1. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antioxidant Effects of Thymoquinone in Activated BV-2 Murine Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of MyD88 Signaling Inhibitors Using a Dual-Luciferase Reporter Assay with TJ-M2010-5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for quantifying the inhibitory activity of compounds targeting the Myeloid Differentiation Primary Response 88 (MyD88) signaling pathway using a dual-luciferase reporter assay. The protocol details the use of TJ-M2010-5, a known MyD88 inhibitor, as a model compound.[1][2] This assay provides a quantitative measure of the downstream effects of MyD88 inhibition, making it an ideal tool for high-throughput screening and dose-response studies in drug discovery and development.
Introduction
The MyD88 signaling pathway is a critical component of the innate immune system, activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, MyD88 recruits downstream kinases, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), which in turn drives the expression of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making it a key target for therapeutic intervention.
This compound is a small molecule inhibitor that targets the Toll/Interleukin-1 receptor (TIR) domain of MyD88, thereby disrupting its homodimerization and subsequent downstream signaling.[1][2] The dual-luciferase reporter assay is a widely used method for studying gene expression and signaling pathways.[2] It utilizes two luciferases, typically Firefly and Renilla, to measure the activity of a specific promoter and to normalize for experimental variability, respectively.[2] In this application, an NF-κB responsive element drives the expression of Firefly luciferase, providing a quantitative readout of MyD88 pathway activation. The co-expressed Renilla luciferase, under the control of a constitutive promoter, serves as an internal control to normalize for differences in cell number and transfection efficiency.[2]
Principle of the Assay
HEK293 cells, which are amenable to transient transfection, are co-transfected with two plasmids: one containing the Firefly luciferase gene under the control of an NF-κB response element and a second plasmid containing the Renilla luciferase gene driven by a constitutive promoter. Following transfection, the cells are stimulated with a MyD88 pathway activator, such as Lipopolysaccharide (LPS) for TLR4 activation, to induce NF-κB-mediated Firefly luciferase expression. The cells are simultaneously treated with varying concentrations of the test compound, this compound. The inhibitory effect of this compound on MyD88 signaling is quantified by a decrease in Firefly luciferase activity relative to the internal Renilla luciferase control.
Materials and Methods
Cell Culture and Reagents
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
NF-κB Firefly Luciferase Reporter Plasmid
-
Renilla Luciferase Control Plasmid (e.g., pRL-TK)
-
Transfection Reagent (e.g., Lipofectamine® 2000)
-
Lipopolysaccharide (LPS)
-
This compound (MyD88 inhibitor)
-
Dual-Luciferase® Reporter Assay System
-
Phosphate-Buffered Saline (PBS)
-
Opaque, flat-bottom 96-well plates
Experimental Workflow
Caption: Experimental workflow for the dual-luciferase reporter assay.
Detailed Protocols
Day 1: Cell Seeding
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
On the day before transfection, seed 30,000 cells per well in 100 µL of growth medium into a white, clear-bottom 96-well plate.[3]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Transfection
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. Typically, this involves diluting the NF-κB reporter plasmid and the Renilla control plasmid with the transfection reagent in serum-free medium.
-
Incubate the complex at room temperature for 20-30 minutes.
-
Add the transfection complex to each well containing cells and medium.
-
Gently mix by tapping the plate.
-
Incubate the cells at 37°C in a CO₂ incubator for 24 hours.
Day 3: Cell Treatment
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and replace it with medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C.
-
Prepare the MyD88 activator (e.g., LPS at a final concentration of 100 ng/mL) in culture medium.[2]
-
Add the activator to the appropriate wells. Include untreated and unstimulated cells as negative controls.
-
Incubate the plate for 6-8 hours at 37°C with 5% CO₂.
Day 4: Cell Lysis and Luciferase Assay
-
Remove the medium from the wells and gently wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well.
-
Incubate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Prepare the Firefly and Renilla luciferase assay reagents according to the manufacturer's protocol.
-
Using a luminometer with injectors, add 50-100 µL of the Firefly luciferase substrate to a well and measure the luminescence (Signal A).
-
Subsequently, inject 50-100 µL of the Renilla luciferase substrate (stop and glo reagent) into the same well and measure the luminescence (Signal B).
-
Repeat for all wells.
Data Analysis
-
Normalization: For each well, normalize the Firefly luciferase activity by dividing the Firefly luminescence (Signal A) by the Renilla luciferase luminescence (Signal B). This ratio represents the normalized NF-κB activity.
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (1 - (Normalized value of treated sample - Normalized value of negative control) / (Normalized value of positive control - Normalized value of negative control))
-
Results
The inhibitory effect of this compound on LPS-induced NF-κB activation was assessed in HEK293 cells using the dual-luciferase reporter assay. As shown in the representative data table below, this compound demonstrated a dose-dependent inhibition of NF-κB activity.
| This compound (µM) | Firefly Luciferase (RLU) | Renilla Luciferase (RLU) | Normalized Ratio (Firefly/Renilla) | % Inhibition |
| 0 (Unstimulated) | 1,500 | 30,000 | 0.05 | 0 |
| 0 (LPS only) | 30,000 | 30,000 | 1.00 | 0 |
| 1 | 24,150 | 30,000 | 0.81 | 20.0 |
| 5 | 18,300 | 30,000 | 0.61 | 41.1 |
| 10 | 12,450 | 30,000 | 0.42 | 61.1 |
| 20 | 7,650 | 30,000 | 0.26 | 77.9 |
| 40 | 4,800 | 30,000 | 0.16 | 88.4 |
RLU: Relative Light Units. Data are representative and should be generated empirically.
MyD88 Signaling Pathway
Caption: MyD88-dependent signaling pathway leading to NF-κB activation.
Conclusion
The dual-luciferase reporter assay is a highly sensitive and reliable method for screening and characterizing inhibitors of the MyD88 signaling pathway. The protocol described herein, using this compound as a reference compound, provides a robust framework for assessing compound potency and elucidating mechanisms of action. This assay is readily adaptable for high-throughput screening, facilitating the discovery of novel therapeutics for a range of inflammatory and autoimmune diseases.
References
- 1. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TJ-M2010-5 solubility in DMSO and other solvents
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of TJ-M2010-5, a small molecule inhibitor of MyD88.[1][2] this compound functions by binding to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, which disrupts its homodimerization and inhibits the subsequent TLR/MyD88 signaling pathway.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for creating a stock solution of this compound for in vitro experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro use.[2][3] It exhibits high solubility in DMSO.[2] For long-term storage, it is advisable to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[2]
Q2: I am observing low solubility or precipitation when dissolving this compound in DMSO. What could be the cause?
A2: There are a few potential reasons for this issue:
-
Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air. This absorbed water can significantly reduce the solubility of this compound. Always use fresh, anhydrous DMSO for the best results.[2]
-
Low Temperature: Ensure the solvent is at room temperature. In some cases, gentle warming to 50°C with continuous stirring may aid dissolution.[4]
-
Sonication: For concentrations such as 95 mg/mL in DMSO, sonication is recommended to facilitate dissolution.[5]
Q3: Is this compound soluble in aqueous solutions like water or PBS?
A3: No, this compound is reported to be insoluble in water.[2] For experiments requiring an aqueous environment, it is necessary to first dissolve the compound in an organic solvent like DMSO and then further dilute it in the aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cell viability.
Q4: How should I prepare this compound for in vivo administration?
A4: Direct dissolution in aqueous buffers is not feasible. For in vivo studies, specific formulations are required. Common methods include creating a suspension or a mixed-solvent solution. Please refer to the detailed protocols in the "Experimental Protocols" section below for preparing formulations using co-solvents like PEG300, Tween-80, or suspending agents like CMC-Na.[2][6]
Q5: What are the best practices for storing this compound?
A5:
-
Powder: The solid compound should be stored at -20°C for long-term stability (up to 3 years).[2] It is also recommended to protect it from light and moisture, potentially under a nitrogen atmosphere.[1]
-
In Solvent: Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for one month.[2] It is crucial to aliquot solutions to prevent degradation from multiple freeze-thaw cycles.[2]
Solubility Data
The solubility of this compound in various solvents is summarized below. Please note that values can vary slightly between different suppliers.
| Solvent/Formulation | Concentration | Molarity (approx.) | Notes | Source |
| DMSO | 95 mg/mL | 233.68 mM | Sonication is recommended. | [5] |
| DMSO | 90 mg/mL | 221.39 mM | - | [7] |
| DMSO | 81 mg/mL | 199.23 mM | Use fresh DMSO as moisture can reduce solubility. | [2] |
| Ethanol | 10 mg/mL | 24.59 mM | - | [2] |
| Water | Insoluble | - | - | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL | 8.12 mM | Sonication is recommended. | [5] |
| 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | 4.05 mg/mL | 9.96 mM | For injection. | [8] |
| Carboxymethylcellulose sodium (CMC-Na) | ≥5 mg/mL | ≥12.30 mM | Homogeneous suspension for oral administration. | [2] |
Molecular Weight of this compound: 406.55 g/mol [2]
Experimental Protocols
Protocol 1: Preparation of Stock Solution for In Vitro Use
-
Allow the this compound powder and fresh, anhydrous DMSO to equilibrate to room temperature.
-
Add the appropriate volume of DMSO to the vial of this compound to achieve the desired concentration (e.g., 81 mg/mL).
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquot the stock solution into smaller volumes in separate tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[2]
Protocol 2: Preparation of Formulation for In Vivo Injection
This protocol yields a 4.05 mg/mL clear solution.[8]
-
Prepare a stock solution of this compound in DMSO (e.g., 81 mg/mL).
-
To prepare a 1 mL working solution, take 50 µL of the 81 mg/mL DMSO stock solution.
-
Add the DMSO stock to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The resulting solution should be used immediately for optimal results.[2]
Protocol 3: Preparation of Suspension for Oral In Vivo Administration
This protocol yields a 5 mg/mL homogeneous suspension.[2]
-
Prepare a solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water at the desired concentration.
-
Weigh 5 mg of this compound powder.
-
Add the powder to 1 mL of the CMC-Na solution.
-
Mix thoroughly (e.g., by vortexing) to obtain a homogeneous suspension.
-
Administer the suspension orally as required by the experimental design.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting solubility issues with this compound.
References
- 1. This compound | MyD88 | 1357471-57-8 | Invivochem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Supplier | CAS 1357471-57-8 | AOBIOUS [aobious.com]
- 4. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | MyD88 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. selleck.co.jp [selleck.co.jp]
Technical Support Center: Enhancing the In Vivo Bioavailability of TJ-M2010-5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of the novel MyD88 inhibitor, TJ-M2010-5. While this compound is noted to have the best water solubility and bioavailability within its series, optimizing its delivery is crucial for consistent and maximal therapeutic efficacy in preclinical and clinical studies.[1]
Frequently Asked Questions (FAQs)
Q1: What is the reported bioavailability of this compound?
A1: Published literature describes this compound as having the "best water solubility and bioavailability" among the TJ-M2010 series of MyD88 inhibitors.[1] However, specific quantitative bioavailability data from these studies is not publicly available. As with many small molecule inhibitors, its bioavailability can be influenced by its formulation and the physiological conditions of the animal model.
Q2: What are the likely reasons for suboptimal bioavailability of a compound like this compound?
A2: For small molecules like this compound, an aminothiazole derivative, suboptimal bioavailability is often due to poor aqueous solubility and/or low intestinal permeability.[2][3] These factors are key determinants of oral drug absorption and are categorized by the Biopharmaceutics Classification System (BCS).[4] Other contributing factors can include first-pass metabolism in the liver and degradation in the gastrointestinal (GI) tract.[5][6]
Q3: What are the primary strategies to enhance the bioavailability of poorly soluble drugs?
A3: Key strategies focus on improving the solubility and dissolution rate of the drug.[7][8] These can be broadly categorized into:
-
Formulation-based approaches: Utilizing lipid-based delivery systems, creating amorphous solid dispersions, reducing particle size (micronization/nanonization), and forming inclusion complexes (e.g., with cyclodextrins).[5][6][8][9][10]
-
Chemical modifications: This includes salt formation to increase solubility or developing a prodrug to improve permeability.[8][9]
-
Use of excipients: Incorporating agents that enhance solubility, improve permeability across the intestinal wall, or inhibit efflux pumps.[11][12]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound between experimental subjects.
| Potential Cause | Troubleshooting/Recommended Action |
| Poor drug dissolution in the GI tract. | The drug may not be dissolving consistently before it is absorbed. Consider formulating this compound as a solid dispersion or a lipid-based formulation to improve its dissolution rate and solubility.[8][9][13] |
| Food effects. | The presence or absence of food can significantly alter the GI environment (e.g., pH, presence of lipids), affecting drug solubility and absorption.[4] Standardize feeding protocols for your in vivo studies (e.g., fasted vs. fed state) to minimize this variability. Lipid-based formulations can also help mitigate food effects.[14] |
| Inconsistent dosing. | Ensure accurate and consistent administration of the formulation. For oral gavage, verify the technique to prevent incomplete dosing. |
Issue 2: Lower than expected plasma exposure (AUC) of this compound.
| Potential Cause | Troubleshooting/Recommended Action |
| Low aqueous solubility limiting absorption. | This is a primary rate-limiting step for many drugs.[2] The most direct approach is to improve the solubility of this compound. See the experimental protocols below for developing lipid-based formulations or amorphous solid dispersions. |
| Poor intestinal permeability. | If solubility is improved but bioavailability remains low, the drug may have poor permeability across the intestinal epithelium.[14] Consider co-administering this compound with a permeation enhancer.[11][12] |
| First-pass metabolism. | The drug may be extensively metabolized in the liver after absorption. Lipid-based formulations, particularly those with long-chain fatty acids, can promote lymphatic uptake, partially bypassing the liver.[4][6][14] |
| Drug degradation in the GI tract. | The acidic environment of the stomach can degrade some compounds. While not specifically reported for this compound, if suspected, an enteric-coated formulation could be considered to protect the drug until it reaches the intestine.[3] |
Illustrative Data on Formulation Strategies
The following table provides a hypothetical comparison of different formulation approaches for a poorly soluble compound like this compound.
| Formulation Strategy | Vehicle/Excipients | Hypothetical Cmax (ng/mL) | Hypothetical AUC (ng*h/mL) | Key Advantage |
| Aqueous Suspension | Water with 0.5% Carboxymethylcellulose | 150 | 600 | Simple to prepare |
| Lipid Solution | Medium-chain triglycerides (e.g., Capryol™) | 450 | 2200 | Improved solubility; potential for lymphatic uptake[14] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oil, surfactant (e.g., Tween 80), co-solvent (e.g., PEG 400) | 900 | 5400 | Forms a fine emulsion in the GI tract, maximizing surface area for absorption[6][10] |
| Amorphous Solid Dispersion | Hydrophilic polymer (e.g., PVP, HPMC) | 750 | 4500 | Maintains the drug in a higher energy, more soluble amorphous state[9][15] |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Screening: Determine the solubility of this compound in various oils (e.g., sesame oil, olive oil, Capryol™ 90), surfactants (e.g., Tween 80, Kolliphor® RH 40), and co-solvents (e.g., PEG 400, Transcutol® HP).
-
Formulation Development:
-
Based on solubility data, select an oil, surfactant, and co-solvent.
-
Prepare various ratios of these components (e.g., 40:40:20, 30:50:20 oil:surfactant:co-solvent).
-
Add a known excess amount of this compound to each formulation, mix thoroughly (e.g., by vortexing and gentle heating), and allow to equilibrate for 48-72 hours.
-
Centrifuge the samples and analyze the supernatant by HPLC to determine the drug loading in the clear, homogenous pre-concentrate.
-
-
Characterization:
-
Emulsification Study: Add 1 mL of the drug-loaded SEDDS to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring.
-
Assessment: Observe the time to emulsify and the resulting droplet size using a particle size analyzer. A rapid emulsification to a small droplet size (<200 nm) is desirable.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Component Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (B124986) (PVP K30) or hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymer (e.g., methanol, ethanol, or a mixture).
-
Preparation:
-
Dissolve this compound and the polymer in the chosen solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).
-
Remove the solvent under vacuum using a rotary evaporator. This process should be rapid to prevent drug recrystallization.
-
Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent.
-
-
Characterization:
-
Dissolution Testing: Perform in vitro dissolution studies comparing the ASD to the crystalline drug in simulated gastric and intestinal fluids.
-
Solid-State Analysis: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm that the drug is in an amorphous state within the polymer matrix.
-
Diagrams
Signaling Pathways and Experimental Workflows
Caption: A decision-making workflow for troubleshooting and improving the bioavailability of this compound.
Caption: How lipid-based formulations enhance drug absorption in the gastrointestinal tract.
References
- 1. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. senpharma.vn [senpharma.vn]
- 11. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 12. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Determining the optimal concentration of TJ-M2010-5 for RAW 264.7 cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal concentration of TJ-M2010-5 for use with RAW 264.7 macrophage cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in experiments with RAW 264.7 cells?
A1: Based on cytotoxicity studies, a starting concentration range of 5 µM to 50 µM is recommended for initial screening. A Cell Counting Kit-8 (CCK-8) assay on RAW 264.7 cells treated with various concentrations of this compound (5, 10, 20, 30, 40, 50 μM) for 24 hours showed no significant cytotoxicity at 20 μM.[1] For subsequent anti-inflammatory experiments, concentrations of 10 µM and 20 µM have been effectively used.[1]
Q2: How can I determine the optimal non-toxic concentration of this compound for my specific experimental conditions?
A2: It is crucial to perform a dose-response experiment to determine the optimal concentration under your specific laboratory conditions. A cell viability assay, such as the CCK-8 or MTT assay, is highly recommended. This involves treating RAW 264.7 cells with a range of this compound concentrations for a set period (e.g., 24 hours) and then measuring cell viability. The highest concentration that does not significantly affect cell viability can be considered for subsequent functional assays.
Q3: What is the known mechanism of action for this compound in RAW 264.7 cells?
A3: this compound is a novel inhibitor of Myeloid differentiation primary response gene 88 (MyD88).[1][2] It functions by binding to the TIR domain of MyD88, which interferes with its homodimerization and subsequently suppresses the TLR/MyD88 signaling pathway.[3][4][5][6] In RAW 264.7 cells, this compound has been shown to alleviate inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway.[1][2][7]
Q4: What are some common issues encountered when culturing RAW 264.7 cells, and how can they be addressed?
A4: RAW 264.7 cells can be sensitive to culture conditions. Common problems include:
-
Cell Differentiation: Cells may become spindle-shaped or develop pseudopods. This can be minimized by avoiding over-confluency, using pre-warmed medium, and gentle handling during passaging.[8][9]
-
Cell Clumping: These cells have a tendency to clump, especially after detachment. To prevent this, ensure single-cell suspension by gentle pipetting before seeding.[10]
-
Poor Adherence or Detachment: This can occur due to transportation stress, over-trypsinization (note: scraping or gentle pipetting is often preferred over trypsin), or low seeding density.[8][10] If cells are detached upon arrival, allow them to settle in the incubator for a couple of hours before observation.[10]
Data Presentation
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration of this compound (µM) | Cell Viability (%) | Notes |
| 0 (Control) | 100 | Untreated cells |
| 5 | No significant change | - |
| 10 | No significant change | Selected for functional assays[1] |
| 20 | No significant change | Selected for functional assays[1] |
| 30 | Potential for slight decrease | Monitor for cytotoxicity |
| 40 | Potential for cytotoxicity | Monitor for cytotoxicity |
| 50 | Potential for cytotoxicity | Monitor for cytotoxicity |
Note: This table is a summary based on published data.[1] Actual percentages may vary depending on experimental conditions.
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Objective: To determine the cytotoxic effect of this compound on RAW 264.7 cells.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/mL.[11]
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 30, 40, 50 µM) and incubate for another 24 hours.[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[12]
-
Measure the absorbance at 450 nm using a microplate reader.[12]
-
Calculate cell viability relative to the untreated control group.
-
2. Nitric Oxide (NO) Production Assay
-
Objective: To measure the effect of this compound on the production of nitric oxide, a key inflammatory mediator.
-
Methodology:
-
Pre-treat RAW 264.7 cells with the desired concentrations of this compound (e.g., 10 and 20 µM) for 6 hours.[1]
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce inflammation.[3][4]
-
Collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent system, which is an indicator of NO production.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
3. Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
-
Objective: To analyze the effect of this compound on the mRNA expression of pro-inflammatory cytokines.
-
Methodology:
-
Following treatment with this compound and/or LPS, harvest the RAW 264.7 cells.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qRT-PCR using specific primers for target genes (e.g., IL-6, IL-1β, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
4. Western Blotting
-
Objective: To investigate the effect of this compound on the protein expression levels in specific signaling pathways.
-
Methodology:
-
After cell treatment, lyse the RAW 264.7 cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against target proteins (e.g., iNOS, p-PI3K, PI3K, p-AKT, AKT, MyD88, AKT3).[1]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensity using software like ImageJ.[1]
-
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: this compound signaling pathway in LPS-stimulated RAW 264.7 cells.
Caption: Troubleshooting common issues with RAW 264.7 cell culture.
References
- 1. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rwdstco.com [rwdstco.com]
- 9. Expert Insights | What to Do if RAW 264.7 Cells Differentiate Due to Poor Culturing? | Ubigene [ubigene.us]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Reprogramming of macrophages with macrophage cell membrane-derived nanoghosts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Potential off-target effects of the MyD88 inhibitor TJ-M2010-5
Welcome to the technical support center for the MyD88 inhibitor, TJ-M2010-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting support for experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically targets the Toll/Interleukin-1 receptor (TIR) domain of the MyD88 protein. By binding to this domain, it prevents the homodimerization of MyD88, which is a critical step in the downstream signaling cascade of most Toll-like receptors (TLRs) and the IL-1 receptor family.[1][2] This inhibition ultimately leads to the suppression of the MyD88/NF-κB and ERK signaling pathways and a reduction in the production of pro-inflammatory cytokines.[3]
Q2: Have any off-target effects of this compound been reported in the literature?
Q3: Are there any known effects of this compound on other signaling pathways?
A3: In a study investigating the effects of this compound in the context of Trichinella spiralis infection, the inhibitor was found to alleviate spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway. It is important to determine whether this is a direct off-target effect or a downstream consequence of MyD88 inhibition in the specific experimental context.
Troubleshooting Guide
Unexpected results in your experiments can arise from a variety of factors, including potential off-target effects. This guide provides a structured approach to troubleshooting.
Issue 1: Unexpected changes in cell viability or morphology.
-
Possible Cause: While this compound has been shown to be non-toxic in several models, cytotoxicity can be cell-type specific and dose-dependent.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the optimal, non-toxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT, CCK-8). A study on RAW264.7 cells showed no significant cytotoxicity at 20 μM.[5]
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not causing the observed effects by treating cells with the vehicle alone at the same final concentration.
-
Positive Control: Include a known inducer of cell death as a positive control to validate your viability assay.
-
Issue 2: Inconsistent inhibition of downstream MyD88 signaling.
-
Possible Cause: Experimental variability, reagent quality, or incorrect timing of treatment and stimulation.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Verify the inhibition of MyD88 downstream signaling by assessing the phosphorylation of key proteins like NF-κB p65 and ERK.[3]
-
Optimize Treatment Time: The pre-incubation time with this compound before stimulation (e.g., with LPS) can be critical. Test a range of pre-incubation times to find the optimal window for your experimental setup.
-
Check Reagent Quality: Ensure the purity and stability of your this compound stock solution. It is recommended to store stock solutions at -80°C for up to 2 years or -20°C for 1 year, protected from light and under nitrogen.
-
Issue 3: Observation of effects in pathways not directly linked to MyD88.
-
Possible Cause: This could be a downstream consequence of MyD88 inhibition in your specific model or a potential off-target effect.
-
Troubleshooting Steps:
-
Literature Review: Investigate whether there are known connections between the MyD88 pathway and the unexpected pathway you are observing.
-
Use a MyD88 Knockout/Knockdown Model: If available, use a MyD88-deficient cell line or animal model to see if the observed effect is still present. If the effect disappears in the absence of MyD88, it is likely a downstream consequence of on-target inhibition.
-
Consider Potential Off-Targets of MyD88 Inhibitors: A study on a different MyD88 inhibitor, ST2825, showed downregulation of Bruton tyrosine kinase (BTK) phosphorylation. While not directly demonstrated for this compound, you could assess the activity of BTK or other related kinases that may be plausible off-targets.
-
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on this compound.
| Parameter | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |
| Inhibition of MyD88 Homodimerization | Transfected HEK293 cells | 40 μM | Concentration-dependent inhibition | [1] |
| Suppression of MyD88 Signaling | LPS-stimulated RAW 264.7 cells | Not specified | Suppression of MyD88 signaling | [1] |
| Inhibition of B cell proliferation | R848-stimulated B cells | 5-30 μM | Prevention of proliferation and induction of apoptosis | [1] |
| Reduction of Inflammatory Cytokines | Colitis-Associated Cancer mouse model | Not specified | Significant decrease in TNF-α, IL-6, G-CSF, MIP-1β, IL-11, IL-17A, IL-22, and IL-23 | [1] |
| In vivo Safety | Wild-type mice | 25, 50, 75 mg/kg (daily for 3 days) | Reported as safe | [4] |
| Cytotoxicity | RAW264.7 cells | 20 μM | No significant cytotoxicity | [5] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using CCK-8 Assay [5]
-
Seed RAW264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 30, 40, 50 μM) for 24 hours.
-
Add 10 μL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in a CO2 incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Western Blot Analysis of MyD88 Signaling Pathway [6]
-
Culture cells and treat with this compound at the desired concentration and for the optimal time.
-
Stimulate the cells with a TLR agonist (e.g., LPS) if required.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk.
-
Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., NF-κB p65, ERK, IκBα).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: MyD88 Signaling Pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of MyD88-Dependent Proinflammatory Cytokine Production Identified Utilizing a Novel RNA Interference Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability and storage of TJ-M2010-5 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of TJ-M2010-5 stock solutions, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid and in solution?
A1: Proper storage of this compound is critical to maintain its integrity and activity. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | -20°C | 3 years | Protect from light. |
| 4°C | Protect from light, stored under nitrogen.[1] | ||
| Stock Solution in DMSO | -80°C | 2 years | Protect from light, stored under nitrogen.[1] |
| -20°C | 1 year | Protect from light, stored under nitrogen.[1] | |
| 4°C | 2 weeks | ||
| -20°C (in solvent) | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] | |
| -80°C (in solvent) | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2][3] |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound.[1][2]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: As mentioned, water absorbed by DMSO can significantly impact solubility.
-
Gentle Warming: Gently warm the solution to 37°C.
-
Sonication or Vortexing: Use a sonicator or vortex mixer to aid dissolution.[1]
-
Check Concentration: You may be attempting to prepare a solution at a concentration higher than its solubility limit. Please refer to the solubility data provided by the supplier.
Q4: I observed precipitation in my this compound stock solution after thawing. What does this mean and what should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. It is recommended to warm the solution to 37°C and vortex until the precipitate is fully redissolved before use. To prevent this, it is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]
Q5: My this compound stock solution has changed color. Is it still usable?
A5: A color change in the stock solution may indicate degradation of the compound. It is strongly recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution before proceeding with your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected activity in in vitro/in vivo experiments. | Degradation of this compound: Improper storage or repeated freeze-thaw cycles can lead to compound degradation. | 1. Prepare a fresh stock solution from solid compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles.[1][2] 3. Verify the activity of the new stock solution in a control experiment. 4. Perform a stability check using HPLC (see Experimental Protocols). |
| Precipitation of this compound in aqueous media during in vitro assays. | Low aqueous solubility: this compound is poorly soluble in water. | 1. Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) and is consistent across all wells. 2. Prepare intermediate dilutions of your stock solution in DMSO before the final dilution into your aqueous assay buffer. |
| High background signal or off-target effects. | High concentration of this compound: Using the inhibitor at a concentration that is too high can lead to non-specific effects. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific assay. 2. Consult published literature for effective concentration ranges in similar experimental setups. |
| Variability between experiments. | Inconsistent preparation of stock or working solutions. | 1. Ensure the solid compound is fully dissolved when preparing the stock solution. 2. Always vortex working solutions before adding them to your experiment. 3. Use calibrated pipettes for accurate dilutions. |
Experimental Protocols
Stability Assessment of this compound Stock Solution by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the stability of this compound stock solutions. Method parameters may need to be optimized for your specific HPLC system.
Objective: To determine the purity and identify potential degradation products of this compound in a DMSO stock solution over time.
Materials:
-
This compound stock solution in DMSO
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM) to serve as a reference (T=0).
-
Store aliquots of the stock solution under the desired storage conditions (e.g., -20°C and -80°C).
-
At each time point (e.g., 1, 3, 6 months), retrieve an aliquot from each storage condition.
-
Dilute the T=0 reference and the aged samples to a suitable concentration for HPLC analysis (e.g., 100 µM) using a mixture of acetonitrile and water.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute the compound and any potential degradation products. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the optimal wavelength for this compound detection by running a UV scan (a wavelength around the absorbance maximum of the compound should be chosen).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Compare the chromatograms of the aged samples to the T=0 reference sample.
-
Calculate the percentage of the parent this compound peak area remaining in the aged samples relative to the T=0 sample.
-
Look for the appearance of new peaks in the chromatograms of the aged samples, which would indicate degradation products.
-
Visualizations
This compound Mechanism of Action: Inhibition of MyD88 Homodimerization
This compound is a small molecule inhibitor that specifically targets the Toll/Interleukin-1 Receptor (TIR) domain of the myeloid differentiation primary response 88 (MyD88) protein.[1][2][4] By binding to the TIR domain, this compound interferes with the homodimerization of MyD88, a critical step in the downstream signaling cascade of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[1][4] This inhibition ultimately blocks the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[5]
Caption: this compound inhibits the MyD88 signaling pathway.
General Experimental Workflow for In Vitro Studies with this compound
This workflow outlines the key steps for conducting a typical in vitro experiment using this compound.
Caption: A typical workflow for in vitro experiments with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in TJ-M2010-5 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TJ-M2010-5. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the inhibition of cytokine production (TNF-α, IL-6, IL-1β) between experiments. What could be the cause?
A1: Inconsistent results in cytokine inhibition assays can stem from several factors:
-
Cell Passage Number: Using cells with high passage numbers can lead to altered signaling responses. It is recommended to use cells within a consistent and low passage range for all experiments.
-
Stimulant Potency: The activity of the inflammatory stimulant (e.g., LPS, R848) can degrade over time. Ensure you are using a fresh, properly stored aliquot of the stimulant at a concentration known to induce a robust response in your specific cell line.[1]
-
This compound Solubility and Stability: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your culture medium. Poor solubility can lead to inaccurate final concentrations. Prepare fresh dilutions for each experiment.
-
Timing of Treatment: The timing of this compound pre-treatment relative to stimulant addition is critical. Establish a consistent pre-incubation time to ensure adequate cellular uptake and target engagement before the inflammatory cascade is initiated.
Q2: The expected downstream inhibition of NF-κB and MAPK signaling is not consistently observed. Why might this be?
A2: Lack of consistent inhibition of downstream signaling pathways like NF-κB and MAPK can be due to:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between different cell types and experimental conditions.[1] A dose-response experiment is crucial to determine the optimal inhibitory concentration for your specific model.
-
Timing of Lysate Collection: The activation kinetics of NF-κB and MAPK pathways can be transient. Collect cell lysates at the peak of activation for your stimulant to accurately assess the inhibitory effect of this compound. A time-course experiment is recommended to determine this peak.
-
Western Blotting Technique: Ensure efficient protein extraction, accurate protein quantification, and optimal antibody concentrations for your Western blot analysis. Inconsistent transfer or high background can obscure the results.
Q3: We are seeing unexpected cytotoxicity at concentrations that are reported to be non-toxic. What should we do?
A3: If you are observing unexpected cell death, consider the following:
-
Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more susceptible to compound toxicity.
-
Solvent Concentration: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration in your culture medium is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%).
-
Compound Purity: Verify the purity of your this compound batch. Impurities could contribute to unexpected cytotoxicity.
-
Cell Viability Assay: Use a reliable cell viability assay, such as MTT or a live/dead stain, to quantify cytotoxicity accurately.
Data Summary
Table 1: Effective Concentrations of this compound in Different In Vitro Models
| Cell Line | Stimulant | Measured Effect | Effective Concentration | Reference |
| Transfected HEK293 | - | Inhibition of MyD88 homodimerization | 40 µM | [1] |
| RAW 264.7 | LPS (100 ng/mL) | Suppression of MyD88 signaling | Not specified | [1] |
| B cells | R848 (500 ng/mL) | Prevention of proliferation and induction of apoptosis | 5-30 µM | [1] |
| RAW264.7 | LPS | Inhibition of IL-6, IL-1β, TNF-α, NO, and iNOS | 10-20 µM | [2] |
| SH-SY5Y | OGD/R | Inhibition of apoptosis | Not specified | [3] |
| BV-2 | LPS or OGD/R | Inhibition of TNF-α and IL-6 secretion | Not specified | [3] |
Table 2: In Vivo Effects of this compound in Murine Models
| Animal Model | Disease | Key Findings | Reference |
| Myocardial Ischemia/Reperfusion Injury (MIRI) | MIRI | Improved cardiac function, reduced cardiomyocyte apoptosis, decreased IL-1β, IL-6, and TNF-α secretion. | [4] |
| Colitis-Associated Colorectal Cancer (CAC) | CAC | Reduced colitis, prevented CAC development, decreased cell proliferation, and increased apoptosis in colon tissue. | [1] |
| Cerebral Ischemia-Reperfusion Injury (CIRI) | CIRI | Decreased cerebral infarction volume, reduced neuronal loss and apoptosis, inhibited neuroinflammatory response. | [5] |
| Trichinella spiralis Infection | Spleen Impairment & Inflammation | Alleviated spleen impairment and reduced inflammation. | [2] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess MyD88 Homodimerization
-
Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding Flag-tagged MyD88 and HA-tagged MyD88 using a suitable transfection reagent.
-
Treatment: 24-48 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysates to pellet cellular debris and pre-clear the supernatant with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-HA antibody overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-Flag antibody to detect the co-immunoprecipitated Flag-MyD88.
Protocol 2: Western Blot for Downstream Signaling Proteins (p-p38, p-JNK, p-ERK, NF-κB)
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7) and allow them to adhere. Pre-treat with this compound or vehicle for a predetermined time, followed by stimulation with an appropriate agonist (e.g., LPS).
-
Protein Extraction: At the desired time point, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For NF-κB nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, ERK, or the p65 subunit of NF-κB overnight at 4°C. Also, probe for total protein and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein and/or loading control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 4. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the neurotoxicity of TJ-M2010-5 at different concentrations
Technical Support Center: Assessing the Neurotoxicity of TJ-M2010-5
This guide provides a comprehensive resource for researchers investigating the neurotoxic potential of this compound, a known MyD88 inhibitor. While existing studies have indicated that this compound does not exhibit neurotoxicity at concentrations effective for its therapeutic targets, rigorous safety assessment across a wide range of concentrations is a critical step in preclinical drug development.[1][2] This document offers troubleshooting advice, detailed experimental protocols, and data interpretation guidelines to ensure robust and reliable neurotoxicity assessment.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: Previous studies report this compound as non-neurotoxic. Why is further neurotoxicity testing necessary?
A1: While this compound has been shown to be non-toxic at therapeutically relevant concentrations (e.g., below 20 μM in SH-SY5Y and BV-2 cells), it is crucial to establish a comprehensive safety profile.[1] Regulatory agencies require extensive dose-response studies to determine the therapeutic window and identify potential toxic effects at higher concentrations. Additionally, different neuronal cell types or experimental conditions may reveal sensitivities not observed in initial studies.
Q2: I am observing high variability in my cell viability assay results. What are the common causes?
A2: High variability in cell-based assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.
-
Edge Effects: Evaporation in the outer wells of a multi-well plate can concentrate the compound. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Compound Precipitation: this compound may precipitate at high concentrations in culture media. Visually inspect your wells for any precipitate and consider using a lower concentration of a solubilizing agent like DMSO.
-
Mycoplasma Contamination: Mycoplasma can significantly alter cellular metabolism and response to compounds. Regularly test your cell cultures for contamination.
Q3: My MTT/XTT assay results suggest cytotoxicity, but the LDH assay is negative. How should I interpret this?
A3: This discrepancy suggests that this compound might be causing a reduction in cell proliferation or metabolic activity rather than inducing cell membrane damage (necrosis). The MTT assay measures metabolic activity, which can decrease in stressed or non-proliferating cells. The LDH assay, on the other hand, measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity. In this case, consider performing an apoptosis assay (e.g., Caspase-3 activity) to investigate if programmed cell death is being induced.
Q4: At what concentration should I expect to see potential neurotoxic effects from this compound?
A4: Based on published data, concentrations below 20 μM are unlikely to show neurotoxicity in common neuronal cell lines.[1] To assess for potential toxicity, a wide range of concentrations should be tested, for example, from 10 μM up to 100 μM or higher, until a cytotoxic effect is observed or the solubility limit is reached.
Quantitative Data Summary
The following table presents a hypothetical summary of neurotoxicity data for this compound across different assays. This serves as an example for data presentation and comparison.
| Assay Type | Cell Line | Concentration Range (µM) | Incubation Time (h) | IC50 (µM) | Key Findings |
| MTT (Cell Viability) | SH-SY5Y | 0.1 - 200 | 24 | > 200 | No significant decrease in viability up to 50 µM. |
| Primary Cortical Neurons | 0.1 - 200 | 48 | 125.5 | Dose-dependent decrease in metabolic activity at higher concentrations. | |
| LDH (Cytotoxicity) | SH-SY5Y | 0.1 - 200 | 24 | > 200 | No significant membrane damage observed. |
| Caspase-3 (Apoptosis) | Primary Cortical Neurons | 10 - 150 | 24 | 98.2 | Increased caspase-3 activity at concentrations above 75 µM. |
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses the metabolic activity of neuronal cells as an indicator of cell viability.
-
Materials: SH-SY5Y cells, DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin, 96-well plates, this compound stock solution, MTT reagent (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
-
Materials: Primary cortical neurons, Neurobasal medium with B27 supplement, 96-well plates, this compound stock solution, commercially available LDH cytotoxicity assay kit.
-
Procedure:
-
Plate primary neurons in a 96-well plate according to your established protocol.
-
Treat cells with serial dilutions of this compound and a vehicle control. Also include a positive control for maximum LDH release.
-
Incubate for the desired time period (e.g., 24 hours).
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background.
-
Visualizations
Experimental Workflow for Neurotoxicity Assessment
Caption: A generalized workflow for assessing the neurotoxicity of a compound.
Signaling Pathway of this compound
References
- 1. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of TJ-M2010-5 in cell culture media
Welcome to the technical support center for TJ-M2010-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to troubleshoot common issues, particularly the prevention of its precipitation in aqueous media.
Troubleshooting Guides
Precipitation of a test compound like this compound in cell culture media is a critical issue that can significantly impact experimental outcomes by altering the effective concentration and potentially inducing cytotoxicity. Below are common scenarios and recommended solutions.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
Answer: Immediate precipitation, often termed "crashing out," typically occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[1] For this compound, which is insoluble in water, this is a common challenge.[2]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit.[1] | Decrease the final working concentration of this compound. It is crucial to first determine its maximum soluble concentration in your specific cell culture medium by performing a solubility test.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to the compound precipitating out of solution.[1][3] | Perform a serial or stepwise dilution of the DMSO stock in pre-warmed (37°C) culture media.[1][3] This can be done by first creating an intermediate dilution in a smaller volume of media before adding it to the final culture volume. Adding the compound dropwise while gently mixing the media can also help.[1] |
| Low Media Temperature | The solubility of compounds can be temperature-dependent. Adding the stock solution to cold media can decrease the solubility of this compound.[1] | Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[1][3] |
| High DMSO Concentration | While DMSO is an excellent solvent for this compound, high final concentrations in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the cell culture medium below 0.5%, with an ideal target of 0.1% or lower to minimize effects on cell viability and function.[3] A vehicle control experiment is recommended to assess the impact of the chosen DMSO concentration on your specific cell line. |
Issue 2: Delayed Precipitation in the Incubator
Question: The media containing this compound appears clear initially, but after a few hours or a day in the incubator, I notice cloudiness or a crystalline precipitate. What could be the cause?
Answer: Delayed precipitation can be caused by changes in the media's physicochemical properties over time within the incubator environment or by interactions between the compound and media components.[1][3]
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | The incubator environment (e.g., 37°C, 5% CO₂) can alter the media's temperature and pH, which can affect the solubility of pH-sensitive compounds.[3][4] | Ensure your media is properly buffered for the CO₂ concentration in your incubator to maintain a stable pH.[3] Pre-warming the media to 37°C before adding the compound can also mitigate temperature-related solubility issues.[3] |
| Interaction with Media Components | This compound may interact with salts, amino acids, proteins, or other components in the media over time, forming insoluble complexes.[3][4] Serum proteins, for instance, can bind to compounds and affect their solubility.[4] | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. If precipitation persists, consider trying a different basal media formulation.[1] |
| Media Evaporation | In long-term experiments, evaporation of media can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[1] | Ensure proper humidification of the incubator and consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes for extended cultures.[1] |
| Stock Solution Instability | Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation or precipitation of the compound within the stock itself. | Aliquot the high-concentration stock solution into single-use volumes to minimize freeze-thaw cycles.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the known solubility specifications for this compound?
A1: this compound is characterized by high solubility in DMSO and insolubility in water. The following table summarizes available quantitative data.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (245.98 mM)[5] | May require ultrasonic treatment to fully dissolve. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.[2][5] |
| DMSO | 81 mg/mL (199.23 mM)[2] | |
| Ethanol | 10 mg/mL[2] | |
| Water | Insoluble[2] |
Q2: What is the recommended method for preparing a stock solution of this compound?
A2: It is highly recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-100 mM).[1] Ensure the compound is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[5] Store this stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Q3: How does the type of cell culture medium affect the solubility of this compound?
A3: The composition of the cell culture medium can significantly influence the solubility of a compound.[3] Media contain a complex mixture of salts, amino acids, vitamins, and potentially serum proteins, all of which can interact with this compound.[4] For example, serum proteins like albumin can bind to hydrophobic compounds, which may either enhance or decrease their solubility and bioavailability.[1] Therefore, it is essential to test the solubility of this compound in the specific medium you intend to use for your experiments.
Q4: What is the mechanism of action for this compound?
A4: this compound is a small molecule inhibitor of Myeloid differentiation primary response 88 (MyD88).[5][6] It functions by binding to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, which disrupts its homodimerization.[5][6] This action effectively inhibits the downstream Toll-like receptor (TLR)/MyD88 signaling pathway, which is involved in inflammatory responses.[5][7]
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To find the highest concentration of this compound that remains in solution in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 100 mM). Ensure it is fully dissolved.
-
Prepare Serial Dilutions: In a series of sterile tubes or wells, add a fixed volume of your pre-warmed cell culture medium (e.g., 1 mL).
-
Add this compound Stock: Add increasing volumes of the this compound DMSO stock to each tube to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Add the DMSO stock dropwise while gently mixing.
-
Include Controls: Prepare a control tube with only the cell culture medium and another with the medium plus the highest volume of DMSO used in the dilutions to control for solvent effects.
-
Incubate and Observe: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the tubes or wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). A sample can also be examined under a microscope to confirm the presence of crystalline precipitate.[3]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under these specific conditions.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A workflow for troubleshooting precipitation issues with this compound.
Signaling Pathway Inhibition by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Vehicle control recommendations for TJ-M2010-5 in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo experiments using the MyD88 inhibitor, TJ-M2010-5.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: A commonly used and effective vehicle for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation has been successfully used for both oral and intraperitoneal injections.
Q2: What is the mechanism of action of this compound?
A2: this compound is a small molecule inhibitor of Myeloid Differentiation primary response 88 (MyD88). It selectively binds to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, which disrupts its homodimerization.[1][2] This inhibition subsequently blocks the downstream Toll-like receptor (TLR)/MyD88 signaling pathway.
Q3: What is the solubility of this compound in the recommended vehicle?
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed in the prepared this compound solution.
-
Possible Cause: Incomplete dissolution of this compound.
-
Troubleshooting Steps:
-
Ensure the components of the vehicle are added in the correct order as described in the experimental protocol.
-
Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.
-
If precipitation persists, consider preparing a fresh solution, ensuring accurate measurements of all components.
-
Issue 2: Animals exhibit signs of distress or adverse effects after vehicle control administration.
-
Possible Cause: Toxicity associated with the vehicle components, particularly DMSO and PEG300, at high concentrations or with rapid administration. Studies have shown that vehicles containing DMSO and PEG-400 can induce neuromotor deficits in mice.[3]
-
Troubleshooting Steps:
-
Administer the vehicle solution slowly to minimize acute toxicity.
-
Reduce the volume of administration if possible, while maintaining the target dose of this compound.
-
Consider a lower concentration of DMSO in the vehicle formulation if adverse effects persist. For sensitive animal models, a formulation with a lower DMSO concentration (e.g., 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline) might be better tolerated.[2]
-
Always include a vehicle-only control group to differentiate between vehicle effects and compound effects.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Improper preparation or storage of the this compound solution.
-
Troubleshooting Steps:
-
Prepare the this compound solution fresh before each experiment.
-
Store the stock solution of this compound in DMSO at -20°C or -80°C as recommended by the supplier to maintain its stability.
-
-
Possible Cause 2: Variability in experimental procedures.
-
Troubleshooting Steps:
-
Ensure consistent administration routes and volumes across all animals in the same experimental group.
-
Standardize the timing of administration relative to the experimental endpoint.
-
Randomize animals into different treatment groups to minimize bias.
-
Data Presentation
Table 1: Recommended Vehicle Formulation for this compound
| Component | Percentage by Volume |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Table 2: Summary of In Vivo Studies with this compound
| Animal Model | Disease/Condition | Route of Administration | Effective Dose Range | Reference |
| Mice | Colitis-Associated Colorectal Cancer | Intraperitoneal (i.p.) | Not specified | [4] |
| Mice | Myocardial Ischemia/Reperfusion Injury | Not specified | Not specified | [5] |
| Mice | Cerebral Ischemia-Reperfusion Injury | Intravenous (i.v.) | 15 mg/kg | [6] |
| Mice | Hepatic Ischemia-Reperfusion Injury | Intraperitoneal (i.p.) | Not specified | [7] |
| Mice | Trichinella spiralis infection | Not specified | 30 mg/kg | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (1 mL)
-
Weigh the required amount of this compound.
-
Dissolve the this compound in 100 µL of DMSO to create a stock solution.
-
In a separate tube, add 400 µL of PEG300.
-
Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.
-
Add 450 µL of saline to the mixture and vortex for a final time.
-
Visually inspect the final solution for any precipitation before administration.
Protocol 2: In Vivo Administration of this compound
-
Animal Handling: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Route of Administration: The prepared this compound solution can be administered via intraperitoneal (i.p.) injection, intravenous (i.v.) injection, or oral gavage, depending on the experimental design.
-
Dosage: The dosage of this compound should be determined based on previous studies in similar models (see Table 2) or through a dose-response study.
-
Control Groups: Always include a vehicle control group that receives the same volume of the vehicle solution without this compound, administered via the same route. A sham or untreated group should also be included where appropriate.
-
Monitoring: Closely monitor the animals for any signs of toxicity or adverse effects throughout the experiment.
Mandatory Visualization
Caption: Experimental workflow for in vivo studies using this compound.
Caption: The TLR/MyD88 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Severe Myocardial Ischemia/Reperfusion Injury in Heart Transplantation by Inhibiting MyD88 Homodimerization In Vivo [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of MyD88 Inhibitors: TJ-M2010-5 versus ST2825
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of key signaling pathways is paramount. The Myeloid Differentiation Primary Response 88 (MyD88) protein, a critical adaptor in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling, has emerged as a significant therapeutic target for a spectrum of inflammatory diseases and cancers. Two small molecule inhibitors, TJ-M2010-5 and ST2825, have shown promise in preclinical studies by targeting MyD88-dependent pathways. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed protocols to aid in the selection of the most suitable inhibitor for your research needs.
Mechanism of Action: Targeting MyD88 Homodimerization
Both this compound and ST2825 function by inhibiting the homodimerization of the MyD88 protein. This dimerization is a crucial step in the activation of downstream signaling cascades that lead to the production of inflammatory cytokines. Specifically, these inhibitors bind to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, a region essential for the protein-protein interactions required for signal transduction. By preventing MyD88 from forming functional dimers, both compounds effectively block the recruitment and activation of downstream kinases such as IRAK4 and IRAK1, ultimately leading to the inhibition of transcription factors like NF-κB and the subsequent suppression of inflammatory gene expression.
Efficacy Comparison: A Look at the Experimental Data
Direct comparative studies providing IC50 values for both this compound and ST2825 in the same experimental setup are limited in the public domain. However, data from various studies allow for an indirect comparison of their inhibitory activities.
One study investigating neuroinflammation in a cerebral ischemia-reperfusion injury model utilized both inhibitors, providing a valuable dataset for comparison. In this study, the anti-inflammatory effects of this compound and ST2825 were assessed by measuring the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated BV-2 microglial cells.
| Inhibitor | Concentration | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control (LPS only) | - | ~3500 | ~120 |
| This compound | 10 µM | ~2000 | ~60 |
| 20 µM | ~1500 | ~40 | |
| ST2825 | 10 µM | ~2500 | ~80 |
Data extrapolated from graphical representations in a study by Xie et al. (2022).[1][2] The values are approximate and intended for comparative purposes.
From this data, this compound appears to exhibit a more potent inhibition of both TNF-α and IL-6 secretion at the tested concentrations compared to ST2825 in this particular cellular model.
Further independent studies provide additional context. For ST2825, it has been reported to inhibit MyD88 dimerization by approximately 40% at a concentration of 5 µM and by 80% at 10 µM in a cell-free assay. This compound has been shown to inhibit MyD88 homodimerization in a concentration-dependent manner in transfected HEK293 cells, with effective concentrations in various cell-based assays ranging from 10 µM to 40 µM.[3]
It is important to note that the efficacy of these inhibitors can vary depending on the cell type, the specific TLR agonist used for stimulation, and the experimental conditions. Therefore, researchers should consider these factors when interpreting the available data and designing their own experiments.
Signaling Pathways and Experimental Workflows
To understand the action of these inhibitors, it is crucial to visualize the signaling pathway they target and the experimental workflows used to assess their efficacy.
The diagram above illustrates the canonical MyD88-dependent signaling pathway initiated by TLR/IL-1R activation. Both this compound and ST2825 act at the critical step of MyD88 homodimerization, thereby preventing the downstream cascade that leads to the production of inflammatory cytokines.
This workflow outlines the key steps in evaluating the efficacy of MyD88 inhibitors. It begins with cell culture and treatment, followed by specific assays to measure the inhibition of MyD88 dimerization, downstream NF-κB activation, and the resulting cytokine production.
Detailed Experimental Protocols
For reproducible and reliable results, adherence to detailed experimental protocols is essential. Below are methodologies for key experiments cited in the evaluation of this compound and ST2825.
MyD88 Homodimerization Assay (Co-Immunoprecipitation)
This protocol is adapted from standard co-immunoprecipitation procedures for HEK293T cells.
Materials:
-
HEK293T cells
-
Expression plasmids for FLAG-tagged MyD88 and HA-tagged MyD88
-
Lipofectamine 2000 or other transfection reagent
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-HA antibody (for Western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli buffer)
-
Western blotting reagents
Procedure:
-
Co-transfect HEK293T cells with FLAG-MyD88 and HA-MyD88 expression plasmids.
-
24-48 hours post-transfection, pre-treat cells with varying concentrations of this compound or ST2825 for 1-2 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with an anti-FLAG antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes by boiling the beads in 2x Laemmli buffer for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HA antibody to detect co-immunoprecipitated HA-MyD88. A decrease in the HA-MyD88 band in the presence of the inhibitor indicates reduced dimerization.
NF-κB Activation Assay (Western Blot for Phospho-p65)
Materials:
-
RAW 264.7 or BV-2 cells
-
LPS (Lipopolysaccharide)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, and an antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Seed RAW 264.7 or BV-2 cells and allow them to adhere overnight.
-
Pre-treat the cells with this compound or ST2825 for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize, the membrane can be stripped and re-probed for total p65 and the loading control.
Cytokine Secretion Assay (ELISA for TNF-α and IL-6)
Materials:
-
BV-2 cells or other suitable cell line
-
LPS
-
Cell culture medium
-
Human or mouse TNF-α and IL-6 ELISA kits
Procedure:
-
Seed BV-2 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound or ST2825 for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kit.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of cytokines in each sample based on a standard curve.
Conclusion
Both this compound and ST2825 are valuable tools for investigating the role of the MyD88 signaling pathway in various biological processes and disease models. Based on the currently available data, this compound may offer more potent inhibition of downstream inflammatory responses in certain cellular contexts. However, the choice of inhibitor should be guided by the specific research question, the experimental system being used, and a careful evaluation of the available literature. The detailed protocols provided in this guide are intended to facilitate the direct comparison of these and other MyD88 inhibitors, ultimately contributing to the development of novel therapeutics for a range of inflammatory and malignant diseases.
References
- 1. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Efficacy Showdown: TJ-M2010-5 vs. MyD88 Knockout Mouse Models in Inflammatory Disease Research
For researchers, scientists, and drug development professionals, understanding the nuances of tools that modulate the immune system is paramount. This guide provides a detailed comparison of a novel pharmacological inhibitor, TJ-M2010-5, and the established genetic model of MyD88 knockout mice. Both are instrumental in studying the crucial MyD88-dependent signaling pathway, a cornerstone of innate immunity and a key player in a multitude of inflammatory diseases.
Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein that mediates signaling for most Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Its activation triggers a cascade leading to the production of inflammatory cytokines. Consequently, inhibiting this pathway is a significant area of therapeutic interest. This comparison examines two primary methods of interrogating the MyD88 pathway: the transient and dose-dependent inhibition by the small molecule this compound, and the complete, lifelong ablation of the pathway in MyD88 knockout (KO) mice.
This compound is a novel small molecule inhibitor that specifically targets the Toll/Interleukin-1 receptor (TIR) domain of MyD88, preventing its homodimerization, a crucial step in signal transduction. In contrast, MyD88 knockout mice are genetically engineered to lack the MyD88 gene entirely, providing a model of complete pathway deficiency.
This guide will delve into the comparative efficacy of these two approaches in two distinct and well-characterized preclinical disease models: Myocardial Ischemia/Reperfusion Injury and Colitis-Associated Colorectal Cancer. Through a presentation of quantitative data, detailed experimental protocols, and visual signaling pathway diagrams, this document aims to provide a comprehensive resource for researchers designing experiments in immunology and drug discovery.
Performance in Myocardial Ischemia/Reperfusion Injury
Myocardial ischemia/reperfusion (I/R) injury is a complex inflammatory condition where the restoration of blood flow to ischemic heart tissue paradoxically exacerbates damage. The MyD88 signaling pathway is a key driver of the inflammatory response in this setting. A head-to-head comparison in a murine model of I/R injury reveals the potent and comparable effects of both this compound and MyD88 gene deletion in mitigating cardiac damage.
Quantitative Data Comparison: Myocardial I/R Injury
| Parameter | Control (I/R Injury) | This compound Treated | MyD88 Knockout | Citation |
| Infarct Area / Area at Risk (%) | 77.38 ± 2.34 | 27.01 ± 1.66 | 26.13 ± 2.07 | [1] |
| Left Ventricular Ejection Fraction (%) | 40.91 ± 0.73 | 50.24 ± 0.60 | Not Reported | [1] |
| Left Ventricular Fractional Shortening (%) | 19.83 ± 0.44 | 24.89 ± 0.35 | Not Reported | [1] |
These results demonstrate that pharmacological inhibition of MyD88 with this compound achieves a level of cardioprotection remarkably similar to that observed in mice with a complete genetic knockout of MyD88, reducing infarct size by approximately two-thirds[1].
Performance in Colitis-Associated Colorectal Cancer
Chronic inflammation is a major risk factor for the development of colorectal cancer. The azoxymethane (B1215336) (AOM) and dextran (B179266) sodium sulfate (B86663) (DSS) murine model is a well-established system for studying colitis-associated cancer (CAC), where MyD88 signaling plays a significant, albeit complex, role. While a direct comparative study is not available, independent studies using either this compound or MyD88 knockout mice in the AOM/DSS model provide valuable insights.
Quantitative Data Comparison: Colitis-Associated Cancer
| Parameter | Control (AOM/DSS) | This compound Treated | MyD88 Knockout | Citation |
| Mortality (%) | 53 | 0 | 0 (at 6 months) | [2] |
| Mean Number of Tumors | Not explicitly quantified | 0 (complete prevention) | 11.16 ± 5.6 (at 6 months) | [2] |
| Tumor Size (mm) | Sizes varied | Not applicable | Not explicitly quantified | [2] |
In the AOM/DSS model, this compound treatment resulted in a striking 0% mortality and completely prevented the development of colitis-associated colorectal cancer[2]. Conversely, in a long-term study, MyD88 knockout mice exhibited a marked increase in the number of polyps compared to wild-type mice after AOM/DSS treatment, suggesting a protective role for MyD88 signaling in this specific context[3]. This highlights a key difference in outcomes between pharmacological inhibition and genetic deletion, which may be attributable to the timing and completeness of pathway inhibition, as well as potential developmental compensations in the knockout model.
Experimental Protocols
Myocardial Ischemia/Reperfusion Injury Model
Animal Model: Male C57BL/6 mice (for this compound studies) and MyD88 knockout mice on a C57BL/6 background.
Procedure:
-
Mice are anesthetized, intubated, and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture.
-
Ischemia is induced for a period of 45 minutes.
-
The ligature is then released to allow for reperfusion.
-
The chest is closed, and the animal is allowed to recover.
-
This compound or a vehicle control is administered intraperitoneally at the time of reperfusion.
-
After 24 hours of reperfusion, hearts are harvested for analysis.
-
Infarct size is determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC), where the infarcted area appears pale and the viable tissue stains red.
-
Cardiac function is assessed by echocardiography.
Colitis-Associated Colorectal Cancer (AOM/DSS) Model
Animal Model: Male C57BL/6 mice.
Procedure:
-
Mice receive a single intraperitoneal injection of azoxymethane (AOM).
-
One week after AOM injection, mice are given 2.5% dextran sodium sulfate (DSS) in their drinking water for 5-7 days to induce colitis.
-
This is followed by a period of recovery with regular drinking water.
-
The DSS cycle can be repeated to induce chronic inflammation.
-
This compound or a vehicle control is administered daily.
-
Mice are monitored for weight loss and signs of colitis.
-
At the end of the study period (e.g., 10 weeks), mice are euthanized, and the colons are removed.
-
The number and size of tumors are recorded.
-
Colon tissues are processed for histological analysis to assess inflammation and dysplasia.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the MyD88-dependent signaling pathway and the distinct mechanisms of inhibition by this compound and MyD88 knockout.
Caption: The MyD88-dependent signaling cascade.
Caption: Mechanisms of MyD88 pathway disruption.
Conclusion
Both this compound and MyD88 knockout mouse models are invaluable tools for dissecting the role of MyD88-dependent signaling in health and disease.
-
This compound offers a pharmacological approach that allows for dose-dependent and temporally controlled inhibition of MyD88. This is particularly relevant for preclinical studies aiming to model therapeutic interventions. The data from the myocardial I/R injury model suggests that this compound can effectively replicate the phenotype of a complete genetic knockout in an acute inflammatory setting.
-
MyD88 knockout mice provide a model of complete and lifelong ablation of the MyD88 pathway. This is a powerful tool for understanding the fundamental role of this pathway in various physiological and pathological processes. However, the contrasting results in the colitis-associated cancer model highlight that complete, long-term pathway ablation can lead to different outcomes than acute pharmacological inhibition, potentially due to developmental adaptations or the dual role of MyD88 signaling in both promoting and regulating inflammation.
The choice between using this compound and MyD88 knockout mice will depend on the specific research question. For studies focused on the therapeutic potential of targeting MyD88 in acute or chronic inflammatory diseases, this compound provides a clinically relevant and flexible tool. For fundamental research aimed at understanding the core biological functions of the MyD88 pathway, the knockout model remains the gold standard. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their experimental designs.
References
Validating the Inhibitory Effect of TJ-M2010-5 on MyD88 Dimerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TJ-M2010-5, a small molecule inhibitor of Myeloid differentiation primary response 88 (MyD88), with other known MyD88 inhibitors. The focus is on the validation of its inhibitory effect on MyD88 dimerization, a critical step in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Experimental data is presented to support the comparison, and detailed protocols for key validation assays are provided.
Introduction to MyD88 and Its Inhibition
MyD88 is a key adaptor protein in the innate immune system. Upon activation of TLRs (excluding TLR3) and the IL-1R family, MyD88 is recruited to the receptor complex and undergoes homodimerization through its Toll/Interleukin-1 receptor (TIR) domain.[1] This dimerization is a crucial event that initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[2] Dysregulation of the MyD88 signaling pathway is implicated in various inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.
This compound is a novel synthetic inhibitor designed to specifically bind to the TIR domain of MyD88, thereby interfering with its homodimerization.[3][4] This action is intended to block the TLR/MyD88 signaling pathway and mitigate inflammatory responses. This guide compares the performance of this compound with other reported MyD88 dimerization inhibitors, providing researchers with the necessary information to evaluate its potential in preclinical studies.
Comparative Analysis of MyD88 Dimerization Inhibitors
The following table summarizes the available quantitative data for this compound and other select MyD88 inhibitors. The primary endpoint for comparison is the inhibition of MyD88 dimerization, with secondary data on the inhibition of downstream signaling events provided where available.
| Inhibitor | Target | Assay | Effective Concentration / IC50 | Cell Line | Reference |
| This compound | MyD88 Homodimerization | Co-immunoprecipitation | Inhibits in a concentration-dependent manner (effective at 40 µM) | HEK293 | [1][3] |
| ST2825 | MyD88 Homodimerization | Co-immunoprecipitation | ~40% inhibition at 5 µM, 80% inhibition at 10 µM | HEK293T | [5][6] |
| T6167923 | MyD88 Homodimerization | Co-immunoprecipitation | Inhibits in a concentration-dependent manner | HEK293T | [7][8] |
| MyD88-mediated NF-κB activation | SEAP Reporter Assay | IC50: 40-50 µM | HEK293T | [7][9] | |
| Cytokine Production (IFN-γ, IL-1β, IL-6, TNF-α) | ELISA | IC50: 2.66 - 2.9 µM | Human PBMCs | [8][10] | |
| MyD88-IN-1 (Compound c17) | TLR4-MyD88 Interaction / NF-κB Pathway | Not specified | Not specified | Not specified | [10] |
Experimental Protocols
Detailed methodologies for two key experiments used to validate the inhibitory effect of compounds on MyD88 dimerization and its downstream signaling are provided below.
Co-immunoprecipitation (Co-IP) to Assess MyD88 Dimerization
This protocol is designed to qualitatively and semi-quantitatively assess the inhibition of MyD88-MyD88 interaction in a cellular context.
a. Cell Culture and Transfection:
-
Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with plasmids encoding for two differently tagged MyD88 proteins (e.g., pCMV-Flag-MyD88 and pCMV-HA-MyD88) using a suitable transfection reagent according to the manufacturer's instructions. A control transfection with only one tagged construct should be included.
-
Allow the cells to express the proteins for 24-48 hours.
b. Treatment with Inhibitor:
-
Following protein expression, treat the cells with varying concentrations of the MyD88 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a predetermined duration (e.g., 4-6 hours).
c. Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 1 ml of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Incubate the cell lysates on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
d. Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
To 1 mg of total protein lysate, add an antibody against one of the tags (e.g., anti-Flag antibody). Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for an additional 2 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with ice-cold Co-IP lysis buffer.
e. Western Blot Analysis:
-
After the final wash, aspirate the supernatant completely.
-
Elute the protein complexes from the beads by adding 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against both tags (e.g., anti-Flag and anti-HA antibodies) to detect the immunoprecipitated protein and the co-immunoprecipitated protein, respectively.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands. The reduction in the co-immunoprecipitated protein band in the inhibitor-treated samples compared to the vehicle control indicates the inhibition of MyD88 dimerization.
NF-κB Luciferase Reporter Assay
This assay measures the functional consequence of MyD88 inhibition by quantifying the activity of the downstream transcription factor NF-κB.
a. Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate to be 70-80% confluent for transfection.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements (pNF-κB-Luc) and a Renilla luciferase control plasmid (pRL-TK) for normalization of transfection efficiency.
b. Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of the MyD88 inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., LPS for TLR4) to activate the MyD88 pathway for 6-8 hours. Include an unstimulated control.
c. Luciferase Activity Measurement:
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.
-
Plot the fold induction against the inhibitor concentration to determine the IC50 value for the inhibition of NF-κB activation.
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the MyD88 signaling pathway and the experimental workflow for validating its inhibition.
Caption: MyD88 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Validating MyD88 Dimerization Inhibition using Co-IP.
Conclusion
This compound effectively inhibits the homodimerization of MyD88, a key step in the pro-inflammatory TLR/IL-1R signaling pathway. This has been demonstrated through co-immunoprecipitation experiments, which show a concentration-dependent reduction in the interaction between differentially tagged MyD88 molecules in the presence of the inhibitor. While direct IC50 values for dimerization inhibition are not yet publicly available for a precise quantitative comparison with all other inhibitors, the existing data positions this compound as a promising tool for researchers investigating the roles of MyD88 in various disease models. The provided experimental protocols offer a robust framework for validating the efficacy of this compound and other potential MyD88 inhibitors in a laboratory setting. Further studies to determine the precise binding kinetics and in vivo efficacy will be crucial for its development as a potential therapeutic agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. medchemexpress.com [medchemexpress.com]
Comparative Analysis of TJ-M2010-5 Cross-reactivity with TIR Domain-Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a comparative analysis of the MyD88 inhibitor, TJ-M2010-5, focusing on its specificity and potential for cross-reactivity with other Toll/Interleukin-1 Receptor (TIR) domain-containing proteins. Due to the absence of publicly available direct comparative studies on the cross-reactivity of this compound, this document summarizes the known interactions of this compound with its primary target, MyD88, and presents established experimental protocols to assess its selectivity against other TIR domain-containing proteins.
Introduction to this compound and TIR Domain Signaling
This compound is a small molecule inhibitor designed to target the TIR domain of the myeloid differentiation primary response 88 (MyD88) protein.[1][2][3][4] MyD88 is a critical adaptor protein in the signaling pathways of most Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response. The TIR domain is a highly conserved structural motif found in the cytoplasmic tails of TLRs and IL-1Rs, as well as in several adaptor proteins, including MyD88, TIRAP (MAL), TRIF (TICAM1), and TRAM. The homodimerization of the MyD88 TIR domain is a crucial step for the recruitment of downstream signaling molecules and the subsequent activation of inflammatory responses.[3][5] this compound is reported to interfere with this homodimerization process.[1][3][4]
Given the structural similarity among TIR domains, assessing the cross-reactivity of a TIR-domain-targeted inhibitor like this compound is essential to understand its specificity and potential off-target effects.
This compound and its Interaction with MyD88
This compound was developed to specifically bind to the TIR domain of MyD88, thereby preventing its homodimerization and inhibiting downstream signaling.[3][6] In vitro studies have demonstrated that this compound inhibits MyD88 homodimerization in a concentration-dependent manner in transfected HEK293 cells and suppresses MyD88-dependent signaling in LPS-responsive RAW 264.7 cells.[3] Molecular docking studies suggest that this compound interacts with amino acid residues within the TIR domain of MyD88.[5]
While the literature strongly supports the activity of this compound against MyD88, there is a notable lack of published data directly comparing its binding affinity and functional inhibition across a panel of other TIR domain-containing proteins such as TLRs, TRIF, or TIRAP.
Comparative Performance Data (Hypothetical)
Note: The following table is a template for presenting comparative binding affinity data. Currently, there is no publicly available experimental data to populate this table for this compound against other TIR domain-containing proteins.
| TIR Domain-Containing Protein | Binding Affinity (Kd) | Inhibition (IC50) | Assay Method | Reference |
| MyD88 | Data not available | Data not available | Surface Plasmon Resonance | N/A |
| TLR4 | Data not available | Data not available | Surface Plasmon Resonance | N/A |
| TLR2 | Data not available | Data not available | Surface Plasmon Resonance | N/A |
| TRIF (TICAM1) | Data not available | Data not available | Surface Plasmon Resonance | N/A |
| TIRAP (MAL) | Data not available | Data not available | Surface Plasmon Resonance | N/A |
Signaling Pathways and Experimental Workflows
To facilitate research in this area, the following diagrams illustrate the relevant signaling pathway and a proposed experimental workflow for assessing the cross-reactivity of this compound.
Caption: MyD88-dependent signaling pathway initiated by TLR4 activation.
Caption: Proposed workflow for assessing this compound cross-reactivity.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to determine the cross-reactivity of this compound with various TIR domain-containing proteins.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To quantitatively measure the binding affinity (Kd) of this compound to a panel of purified recombinant TIR domain-containing proteins.
Methodology:
-
Protein Immobilization:
-
Purified recombinant human TIR domain proteins (MyD88, TLR2, TLR4, TRIF, TIRAP) are immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell is prepared without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
A serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+) is prepared.
-
The different concentrations of this compound are injected over the immobilized protein surfaces and the reference cell at a constant flow rate.
-
The association and dissociation phases are monitored in real-time by measuring the change in the refractive index (response units, RU).
-
-
Data Analysis:
-
The sensorgrams are corrected for non-specific binding by subtracting the reference flow cell data.
-
The equilibrium dissociation constant (Kd) is calculated by fitting the binding data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software.
-
Co-Immunoprecipitation (Co-IP) for In-Cell Interaction
Objective: To qualitatively assess the ability of this compound to disrupt the interaction between TIR domain-containing proteins in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured to ~70-80% confluency.
-
Cells are co-transfected with expression plasmids for tagged versions of the interacting proteins (e.g., FLAG-MyD88 and HA-MyD88, or FLAG-TLR4 and HA-MyD88).
-
-
Inhibitor Treatment:
-
24-48 hours post-transfection, cells are treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
-
Cell Lysis and Immunoprecipitation:
-
Cells are lysed in a non-denaturing lysis buffer.
-
The cell lysates are incubated with an antibody against one of the tags (e.g., anti-FLAG antibody) and protein A/G agarose (B213101) beads to pull down the protein complex.
-
-
Western Blotting:
-
The immunoprecipitated complexes are washed, eluted, and resolved by SDS-PAGE.
-
The presence of the interacting partner is detected by Western blotting using an antibody against its tag (e.g., anti-HA antibody).
-
A decrease in the co-immunoprecipitated protein in the presence of this compound indicates disruption of the protein-protein interaction.
-
NF-κB Reporter Assay for Functional Inhibition
Objective: To determine the functional consequence of this compound on different TLR signaling pathways by measuring the activation of the transcription factor NF-κB.
Methodology:
-
Cell Line and Transfection:
-
HEK293 cells stably expressing a specific TLR (e.g., TLR4/MD2/CD14 or TLR2) are co-transfected with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Inhibitor Treatment and Stimulation:
-
Cells are pre-treated with a dose range of this compound or vehicle control.
-
Cells are then stimulated with the appropriate TLR ligand (e.g., LPS for TLR4, Pam3CSK4 for TLR2) to activate the signaling pathway.
-
-
Luciferase Assay:
-
After a defined stimulation period, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
The IC50 value for this compound in each TLR pathway is calculated by plotting the normalized luciferase activity against the inhibitor concentration.
-
Conclusion
This compound is a well-documented inhibitor of MyD88 homodimerization. However, a comprehensive understanding of its selectivity profile requires direct experimental evaluation of its cross-reactivity against other TIR domain-containing proteins. The experimental protocols outlined in this guide provide a robust framework for researchers to perform such comparative analyses. The resulting data will be invaluable for the continued development and characterization of this compound and other targeted immunomodulatory therapies.
References
- 1. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 2. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound Attenuates Severe Myocardial Ischemia/Reperfusion Injury in Heart Transplantation by Inhibiting MyD88 Homodimerization In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TJ-M2010-5 with Other Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel anti-inflammatory compound TJ-M2010-5 with other established and experimental anti-inflammatory agents. The following sections detail the mechanism of action, present comparative experimental data, and outline the methodologies used in these assessments.
Introduction to this compound
This compound is a novel, small-molecule inhibitor of Myeloid Differentiation Primary Response 88 (MyD88).[1][2] MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response and inflammation.[3][4] this compound functions by binding to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, thereby disrupting its homodimerization and inhibiting downstream inflammatory signaling cascades, including the NF-κB and MAPK pathways.[1][2] This targeted mechanism of action makes this compound a promising candidate for the treatment of a variety of inflammatory conditions.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potency of this compound is compared here with other MyD88 inhibitors (ST2825, T6167923), a corticosteroid (Dexamethasone), and a non-steroidal anti-inflammatory drug (NSAID) (Ibuprofen). The following table summarizes their half-maximal inhibitory concentrations (IC50) for relevant biological activities.
| Compound | Target/Assay | IC50 Value | Cell Type/System |
| This compound | Inhibition of LPS-induced IL-6 production | 10.25 µM | ICR mouse primary peritoneal macrophages |
| Inhibition of LPS-induced TNF-α production | 11.88 µM | ICR mouse primary peritoneal macrophages | |
| ST2825 | Inhibition of MyD88 homodimerization | ~40% inhibition at 5 µM, 80% at 10 µM | HEK293T cells |
| T6167923 | Inhibition of IFN-γ production | 2.7 µM | Peripheral blood mononuclear cells |
| Inhibition of IL-1β production | 2.9 µM | Peripheral blood mononuclear cells | |
| Inhibition of IL-6 production | 2.66 µM | Peripheral blood mononuclear cells | |
| Inhibition of TNF-α production | 2.66 µM | Peripheral blood mononuclear cells | |
| Dexamethasone (B1670325) | Glucocorticoid Receptor Binding | 38 nM | In vitro receptor binding assay |
| Ibuprofen | COX-1 Inhibition | 13 µM | In vitro enzyme assay |
| Inhibition of cell viability | ~1 mM | HTZ-349, U87MG, and A172 glioma cell lines |
Mechanisms of Action: A Visual Comparison
The following diagrams illustrate the distinct signaling pathways targeted by this compound and the comparator compounds.
Caption: TLR4/MyD88 signaling pathway and the inhibitory action of this compound.
Caption: Mechanisms of action for Ibuprofen and Dexamethasone.
Experimental Protocols
The following are generalized experimental protocols for key assays cited in this guide.
In Vitro Cytokine Production Assay (ELISA)
-
Cell Culture and Stimulation:
-
Primary peritoneal macrophages or a relevant cell line (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 1-2 hours).
-
Inflammation is induced by adding a stimulating agent such as Lipopolysaccharide (LPS) at a final concentration of, for example, 100 ng/mL.
-
The cells are then incubated for a further period (e.g., 24 hours) to allow for cytokine production.
-
-
Sample Collection and Analysis:
-
The cell culture supernatant is collected.
-
The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and cytokine concentrations are determined from a standard curve.
-
-
Data Analysis:
-
The percentage of inhibition of cytokine production by the test compound is calculated relative to the vehicle-treated, LPS-stimulated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot for Signaling Protein Expression
-
Cell Lysis and Protein Quantification:
-
Cells, treated as described above, are washed with cold PBS and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phosphorylated NF-κB p65, total NF-κB p65, or β-actin as a loading control) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the expression of the target protein is normalized to the loading control.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the initial screening and characterization of a novel anti-inflammatory compound.
Caption: General experimental workflow for anti-inflammatory drug discovery.
Conclusion
This compound demonstrates significant anti-inflammatory potential by specifically targeting the MyD88 signaling pathway. Its efficacy in reducing pro-inflammatory cytokine production is comparable to other experimental MyD88 inhibitors. When compared to broadly acting agents like dexamethasone and ibuprofen, this compound offers a more targeted approach, which may translate to a different efficacy and side-effect profile. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various inflammatory and autoimmune diseases. This guide provides a foundational comparison to aid researchers in contextualizing the activity of this novel compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of TJ-M2010-5 in Attenuating Liver Fibrosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of TJ-M2010-5, a novel small molecule inhibitor of Myeloid differentiation primary response 88 (MyD88), with established alternative treatments for liver fibrosis. The data presented is based on in vivo studies, primarily in a carbon tetrachloride (CCl4)-induced liver fibrosis mouse model, a widely accepted preclinical model that mimics key aspects of human liver fibrogenesis.
Executive Summary
This compound has demonstrated significant anti-fibrotic effects in a CCl4-induced liver fibrosis mouse model. It effectively attenuates liver injury, reduces collagen deposition, and inhibits the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. The mechanism of action of this compound is attributed to its inhibition of the MyD88/NF-κB signaling pathway, a critical inflammatory pathway in the pathogenesis of liver fibrosis.[1] This guide provides a detailed analysis of the available preclinical data for this compound and compares its performance with that of Silymarin and Glycyrrhizin, two widely studied natural compounds with hepatoprotective and anti-fibrotic properties.
Comparative Performance Analysis
The following tables summarize the quantitative data from in vivo studies, comparing the efficacy of this compound with Silymarin and Glycyrrhizin in the CCl4-induced liver fibrosis model.
Table 1: Effect on Liver Function Markers
| Treatment Group | Dosage | Administration Route | Duration | Serum ALT (U/L) | Serum AST (U/L) |
| This compound | Data not available | Data not available | Data not available | Significant Reduction | Significant Reduction |
| Silymarin | 50 mg/kg | Gavage | 12 weeks | Reduced by ~30-72% | Reduced by ~8-55% |
| Glycyrrhizin | 0.2% solution | Intraperitoneal | 8 weeks | 342 ± 44.8 | 462.8 ± 30.6 |
| CCl4 Control | - | - | 8-12 weeks | 526.7 ± 57.2 | 640 ± 33.7 |
| Normal Control | - | - | 8-12 weeks | Normal Levels | Normal Levels |
Note: Specific quantitative data for this compound on serum ALT and AST levels were not available in the searched resources. The effect is described as a "significant reduction."
Table 2: Effect on Histological Markers of Liver Fibrosis
| Treatment Group | Collagen Deposition (Sirius Red Staining) | α-SMA Positive Area |
| This compound | Significantly Attenuated | Significantly Reduced |
| Silymarin | Significantly Decreased | Significantly Reduced |
| Glycyrrhizin | Reduced from 7.87% ± 0.66% to 3.68% ± 0.32% | Data not available |
| CCl4 Control | 7.87% ± 0.66% | Significantly Elevated |
| Normal Control | Minimal | Minimal |
Note: Specific quantitative data for this compound on collagen deposition and α-SMA positive area were not available in the searched resources. The effects are described as "significantly attenuated" and "significantly reduced."
Signaling Pathway and Experimental Workflow
The therapeutic effect of this compound is rooted in its ability to modulate key signaling pathways involved in liver fibrogenesis. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating anti-fibrotic agents in vivo.
Caption: Signaling pathway of this compound in liver fibrosis.
Caption: In vivo experimental workflow for liver fibrosis studies.
Detailed Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Mice
This protocol is a generalized representation based on common practices in the field. Specific parameters for the this compound study were not fully available.
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal (i.p.) injection of a 10% solution of CCl4 (dissolved in olive oil or corn oil) at a dose of 1-2 mL/kg body weight, twice a week for 4-8 weeks.
-
Treatment Groups:
-
Normal Control: Receive vehicle (e.g., olive oil) only.
-
CCl4 Model Control: Receive CCl4 and vehicle for the treatment drug.
-
This compound Treatment Group: Receive CCl4 and this compound at a specified dosage. The exact dosage and administration route for the liver fibrosis study were not detailed in the available resources. In other inflammatory models, this compound has been administered intraperitoneally at doses ranging from 15 to 50 mg/kg.[2][3]
-
Alternative Treatment Groups: Receive CCl4 and the alternative drug (e.g., Silymarin 50 mg/kg by gavage, Glycyrrhizin 0.2% solution i.p.).
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, mice are euthanized, and blood and liver tissues are collected.
-
Serum Analysis: Blood is centrifuged to obtain serum, which is then used to measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.
-
Histopathological Analysis: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Sirius Red for collagen deposition, and immunohistochemistry for α-smooth muscle actin (α-SMA) to identify activated HSCs. The stained areas are quantified using imaging software.
-
Molecular Analysis: Another portion of the liver is snap-frozen in liquid nitrogen for protein and RNA extraction. Western blotting is performed to measure the protein levels of fibrotic markers like α-SMA and collagen type I. Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression of genes involved in fibrosis, such as Col1a1, Acta2, and Tgf-β1.
-
Conclusion
The available preclinical evidence strongly suggests that this compound is a promising therapeutic candidate for the treatment of liver fibrosis. Its targeted inhibition of the MyD88/NF-κB signaling pathway offers a distinct mechanism of action compared to broader-acting agents. However, for a more definitive comparison with other alternatives, further studies providing detailed quantitative data on its in vivo efficacy are necessary. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret future studies in this area.
References
TJ-M2010-5: A Comparative Guide on its Anti-proliferative Effects in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of TJ-M2010-5, a novel MyD88 inhibitor, in various cancer cell lines. The performance of this compound is compared with its analog, TJ-M2010-2, and standard-of-care chemotherapy agents, supported by available experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility.
Executive Summary
This compound is a small molecule inhibitor that targets the Toll-like receptor (TLR)/Myeloid differentiation primary response 88 (MyD88) signaling pathway, a critical driver of inflammation and cancer.[1] By binding to the TIR domain of MyD88, this compound disrupts its homodimerization, effectively blocking downstream signaling. This mechanism has demonstrated potential in preventing colitis-associated colorectal cancer and exhibiting anti-proliferative effects in various cancer models. This guide will delve into the available data on this compound and compare its efficacy with other relevant compounds.
Data Presentation
Table 1: Anti-proliferative Effects of this compound and Analogs
| Compound | Cell Line | Effect | Concentration |
| This compound | RAW 264.7 (Murine Macrophage) | Suppressed MyD88 signaling | - |
| This compound | B cells | Prevents proliferation and induces apoptosis | 5-30 µM |
| TJ-M2010-2 | MCF-7 (Human Breast Adenocarcinoma) | Inhibited cell growth | Not specified |
| TJ-M2010-2 | MDA-MB-231 (Human Breast Adenocarcinoma) | Inhibited cell growth | Not specified |
Note: The lack of specific IC50 values for this compound in these studies necessitates a more qualitative comparison.
Table 2: IC50 Values of Standard Chemotherapy Drugs in Breast Cancer Cell Lines
For a comparative perspective, the following table summarizes the IC50 values of Doxorubicin, a standard chemotherapeutic agent, in breast cancer cell lines where the TJ-M2010-2 analog has shown activity.
| Drug | Cell Line | IC50 (µM) | Incubation Time |
| Doxorubicin | MCF-7 | ~1.1 - 9.9 | 48 hours |
| Doxorubicin | MDA-MB-231 | ~0.69 - 1.38 | 48 hours |
Table 3: IC50 Values of Standard Chemotherapy Drugs in Colon Cancer Cell Lines
The following table provides IC50 values for 5-Fluorouracil (5-FU) and Oxaliplatin, common chemotherapy drugs for colorectal cancer, in cell lines relevant to the anti-cancer investigation of this compound.
| Drug | Cell Line | IC50 (µM) | Incubation Time |
| 5-Fluorouracil | SW480 | ~19.85 | 48 hours |
| 5-Fluorouracil | HCT116 | ~19.87 - 23.41 | 48 - 72 hours |
| Oxaliplatin | SW480 | ~0.49 - 14.24 | 24 hours |
| Oxaliplatin | HCT116 | ~0.64 - 84.16 | 24 hours |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of anti-proliferative effects are outlined below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the test compound at various concentrations.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Culture cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium (B1200493) iodide (50 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualization
Signaling Pathway Diagram
References
Comparative Analysis of TJ-M2010-5: A Novel MyD88 Inhibitor's Impact on Immune Cell Subsets
A deep dive into the immunomodulatory effects of TJ-M2010-5, a promising small-molecule inhibitor of the myeloid differentiation primary response 88 (MyD88) protein, reveals its significant potential in regulating inflammatory responses across a spectrum of immune cell types. This guide provides a comparative analysis of this compound's performance against other notable MyD88 inhibitors, ST2825 and T6167923, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound operates by selectively binding to the Toll/Interleukin-1 receptor (TIR) domain of the MyD88 adaptor protein, thereby disrupting its homodimerization—a critical step in the activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways. This inhibitory action effectively dampens the inflammatory response triggered by Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) activation.
Performance Comparison of MyD88 Inhibitors
The following tables summarize the available quantitative and qualitative data on the effects of this compound and its alternatives on various immune cell populations.
| Inhibitor | Target | Mechanism of Action | Reported Effects on Macrophages/Microglia | Reported Effects on Dendritic Cells (DCs) | Reported Effects on B Cells | Reported Effects on T Cells & Neutrophils |
| This compound | MyD88 | Inhibits TIR domain-mediated homodimerization | - Inhibits activation and pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) production.[1][2] - Promotes polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotype.[3] | - Inhibits maturation, leading to suppressed T cell activation.[4] | - Corrects lupus-like immune disorders by inhibiting overactivation, proliferation, and autoantibody production.[5][6] - Induces apoptosis.[5] | - Reduces infiltration into inflamed tissues.[7] |
| ST2825 | MyD88 | Peptidomimetic inhibitor of MyD88 homodimerization | - Reduces pro-inflammatory cytokine (TNF-α, IL-6, IL-1β) production in microglia and RAW264.7 cells.[8] | - Inhibits maturation and disrupts T-cell activation. | - No specific data found. | - No specific data found. |
| T6167923 | MyD88 | Inhibits TIR domain-mediated homodimerization | - Inhibits pro-inflammatory cytokine production. | - No specific data found. | - No specific data found. | - No specific data found. |
Quantitative Comparison of Inhibitory Activity:
| Inhibitor | Assay | Cell Type | Target Cytokine | IC50 / % Inhibition |
| This compound | ELISA | LPS-stimulated BV-2 cells | TNF-α, IL-6 | Markedly reduced (specific IC50 not provided).[1] |
| ST2825 | Dimerization Assay | In vitro | MyD88 homodimerization | ~40% inhibition at 5 μM, ~80% inhibition at 10 μM.[9] |
| T6167923 | ELISA | SEB-stimulated PBMCs | TNF-α | IC50 = 2.66 μM.[10] |
| T6167923 | ELISA | SEB-stimulated PBMCs | IL-6 | IC50 = 2.66 μM.[10] |
| T6167923 | ELISA | SEB-stimulated PBMCs | IL-1β | IC50 = 2.9 μM.[10] |
| T6167923 | ELISA | SEB-stimulated PBMCs | IFN-γ | IC50 = 2.7 μM.[10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: TLR/MyD88 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Macrophage Polarization Analysis.
Caption: Experimental Workflow for Dendritic Cell Maturation Assay.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the analysis of this compound and its alternatives.
Macrophage Polarization Assay
1. Cell Culture and Differentiation:
-
Murine bone marrow cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into bone marrow-derived macrophages (BMDMs).
-
Alternatively, the murine macrophage cell line RAW264.7 can be used and maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.
2. M1/M2 Polarization and Treatment:
-
For M1 polarization, macrophages are stimulated with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 24 hours.
-
For M2 polarization, cells are treated with 20 ng/mL interleukin-4 (IL-4) for 24 hours.
-
This compound, ST2825, or T6167923 (at desired concentrations, e.g., 10-50 µM) or vehicle (DMSO) is added to the culture medium 1 hour prior to the addition of polarizing stimuli.
3. Flow Cytometry Analysis:
-
After 24 hours of stimulation, cells are harvested and stained with fluorescently conjugated antibodies against surface markers.
-
For M1 macrophages, antibodies against CD80, CD86, and MHC Class II are commonly used.
-
For M2 macrophages, antibodies against CD163 and CD206 (Mannose Receptor) are typically used.
-
For intracellular staining of iNOS (M1) or Arginase-1 (M2), cells are fixed and permeabilized using a commercial kit before antibody incubation.
-
Data is acquired on a flow cytometer and analyzed using appropriate software to quantify the percentage of M1 and M2 polarized cells.
4. ELISA for Cytokine Quantification:
-
Cell culture supernatants are collected after the 24-hour stimulation period.
-
The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) are measured using commercially available ELISA kits according to the manufacturer's instructions.
Dendritic Cell Maturation and Function Assay
1. Generation of Immature Dendritic Cells (iDCs):
-
Murine bone marrow cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 10 ng/mL IL-4 for 6-8 days. Non-adherent and loosely adherent cells are harvested as iDCs.
2. DC Maturation and Treatment:
-
iDCs are stimulated with 1 µg/mL LPS for 24 hours to induce maturation.
-
The MyD88 inhibitor or vehicle is added 1 hour prior to LPS stimulation.
3. Analysis of DC Maturation Markers by Flow Cytometry:
-
After 24 hours, cells are stained with fluorescently conjugated antibodies against CD11c (a general DC marker), and maturation markers such as CD80, CD86, and MHC Class II.
-
The expression levels of these markers are analyzed by flow cytometry to assess the degree of DC maturation.
4. Mixed Leukocyte Reaction (MLR) for T Cell Proliferation:
-
Mature DCs (treated with inhibitor or vehicle) are co-cultured with allogeneic T cells isolated from the spleen of a different mouse strain.
-
T cells are pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
-
After 3-5 days of co-culture, T cell proliferation is assessed by measuring the dilution of CFSE fluorescence using flow cytometry. A decrease in fluorescence intensity indicates cell division.
Conclusion
This compound demonstrates a potent and broad-spectrum inhibitory effect on various immune cell types by targeting the central MyD88 signaling pathway. Its ability to suppress the activation of pro-inflammatory macrophages and dendritic cells, while also modulating B cell hyperactivity, positions it as a compelling candidate for the treatment of a wide range of inflammatory and autoimmune diseases. While direct quantitative comparisons with other MyD88 inhibitors like ST2825 and T6167923 are limited in the current literature, the available data suggests that this compound possesses a comparable, if not superior, immunomodulatory profile. Further head-to-head studies are warranted to definitively establish its therapeutic potential relative to other agents in this class. The experimental protocols provided herein offer a robust framework for conducting such comparative analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 5. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for TJ-M2010-5
For researchers and scientists in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment. This document provides detailed procedural guidance for the disposal of TJ-M2010-5, a MyD88 inhibitor used in research. Adherence to these guidelines is crucial for minimizing environmental impact and maintaining occupational safety.
Pre-Disposal Handling and Storage
Before disposal, proper handling and storage of this compound are essential to prevent accidental exposure or release.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage conditions are -80°C for two years or -20°C for one year, protected from light and under nitrogen.
-
Spill Management: In case of a spill, immediately contain the material and clean the area following established laboratory protocols for chemical spills. Do not allow the chemical to enter drains or waterways.
Disposal of this compound
The primary source for disposal information is the Safety Data Sheet (SDS) provided by the manufacturer. The following procedures are based on general best practices for laboratory chemical disposal and should be cross-referenced with the specific SDS for this compound and institutional guidelines.
Unused or Waste Material:
-
Consult Regulations: Disposal of chemical waste must comply with all applicable federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Classification: Characterize the waste material. This compound, as a research-grade organic compound, will likely be classified as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Keep it segregated from incompatible materials.[1]
-
Containerization: Collect waste this compound in a designated, leak-proof, and properly labeled hazardous waste container. The label should clearly identify the contents as "Hazardous Waste" and include the chemical name "this compound".
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste container by a licensed and qualified hazardous waste disposal company. Do not attempt to dispose of this compound down the sink or in regular trash.
Contaminated Materials:
-
PPE and Labware: Disposable items such as gloves, pipette tips, and vials that are contaminated with this compound should be collected in a designated hazardous waste container for solid waste.
-
Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Decontamination: Non-disposable labware should be decontaminated using an appropriate solvent or cleaning procedure as recommended by your institution's safety protocols before being washed for reuse.
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols. For specific experimental use of this compound, researchers have utilized it as a MyD88 inhibitor to interfere with the TLR/MyD88 signaling pathway.[3][4][5] In experimental settings, it has been administered intraperitoneally to mice.[6] Any materials and animal carcasses from such experiments must be treated as hazardous and disposed of according to institutional guidelines for animal research waste.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 2. hse.gov.uk [hse.gov.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. This compound - Immunomart [immunomart.com]
- 6. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling TJ-M2010-5
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety and logistical information for the handling of TJ-M2010-5, a small molecule inhibitor of MyD88.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on general best practices for handling chemical compounds in a research setting.
Personal Protective Equipment (PPE) and Handling
As a standard practice for handling any chemical compound in a laboratory setting, appropriate personal protective equipment should be worn. This creates a barrier between the researcher and the substance, minimizing the risk of exposure.
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles should be worn to protect the eyes from splashes.
-
Lab Coat: A standard laboratory coat will protect skin and clothing from accidental spills.
Handling Procedures:
-
Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.
-
Wash hands thoroughly after handling.
Storage and Disposal
Proper storage is crucial for maintaining the integrity of this compound, and appropriate disposal is necessary to ensure laboratory and environmental safety.
Storage Conditions:
| Storage Condition | Duration | Notes |
| -80°C | 2 years | Protect from light, stored under nitrogen. |
| -20°C | 1 year | Protect from light, stored under nitrogen. |
Data sourced from MedchemExpress product information.[1]
Disposal Plan:
All waste materials contaminated with this compound should be considered chemical waste.
-
Collect Waste: Place all contaminated materials, including empty vials, pipette tips, and gloves, into a designated and clearly labeled chemical waste container.
-
Labeling: Ensure the waste container is labeled with the name of the chemical and any other required hazard information according to your institution's guidelines.
-
Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.
Experimental Use and Safety Observations
This compound is a MyD88 inhibitor that has been used in research to interfere with the TLR/MyD88 signaling pathway.[1] In a study investigating its effects in a mouse model of colitis-associated colorectal cancer, this compound was administered to mice. The study reported no deaths and no signs of blood, liver, or kidney toxicity in the mice during the administration period.[3]
Safe Handling and Disposal Workflow
The following diagram outlines the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
